Nemadipine B
Description
Properties
IUPAC Name |
diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWOXSSRQPDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359707 | |
| Record name | diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79925-38-5 | |
| Record name | diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS8X6G2MLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Nimodipine on L-type Calcium Channels
Disclaimer: No specific scientific information could be found for a compound named "Nemadipine B." This technical guide will therefore focus on Nimodipine , a well-characterized 1,4-dihydropyridine L-type calcium channel blocker. The principles, mechanisms, and experimental methodologies described for Nimodipine are representative of this important class of pharmacological agents.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nimodipine is a second-generation 1,4-dihydropyridine (DHP) derivative that functions as a potent and selective antagonist of L-type voltage-gated calcium channels (LTCCs).[1] Its primary mechanism of action involves binding to the α1 subunit of the LTCC, stabilizing the channel in an inactive conformation and thereby inhibiting the influx of extracellular calcium (Ca²⁺) into cells.[2] This action is particularly pronounced in vascular smooth muscle, leading to vasodilation. Nimodipine exhibits a notable selectivity for cerebral arteries, a property attributed to its high lipophilicity which facilitates its passage across the blood-brain barrier.[3] This guide provides a detailed overview of Nimodipine's molecular mechanism, summarizes key quantitative data from binding and functional assays, outlines standard experimental protocols for its characterization, and presents visual diagrams of its action and related experimental workflows.
Core Mechanism of Action
L-type voltage-gated calcium channels are critical mediators of Ca²⁺ influx in response to membrane depolarization in various excitable cells, including smooth muscle cells, cardiac myocytes, and neurons.[4] This influx triggers a cascade of intracellular events, most notably muscle contraction.
Nimodipine, as a DHP antagonist, modulates LTCC function in a state-dependent manner. It exhibits a higher affinity for the open and inactivated states of the channel, which are more prevalent during sustained depolarization, compared to the resting (closed) state. The binding of Nimodipine to the α1c subunit of the LTCC allosterically modulates the channel's gating mechanism.[5] This stabilization of the inactivated state effectively reduces the number of channels available to open upon depolarization, leading to a potent inhibition of transmembrane Ca²⁺ currents.[4] This reduction in intracellular Ca²⁺ prevents the activation of calmodulin and myosin light-chain kinase, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[6]
The diagram below illustrates the inhibitory action of Nimodipine on the L-type calcium channel signaling pathway.
Quantitative Data: Binding Affinity and Potency
The interaction of Nimodipine with LTCCs has been quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) are key parameters that describe its potency and binding affinity, respectively.
Table 1: Nimodipine Potency (IC₅₀) on L-type Calcium Channels
| Channel Subtype | Cell/Tissue Type | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Caᵥ1.2 (L-type) | Rat Brain | Electrophysiology | ~1.0 | [7] |
| Caᵥ1.3 (L-type) | Rat Brain | Electrophysiology | ~0.2 - ~0.4 | [7] |
| Caᵥ1.1 (L-type) | Human | Electrophysiology | ~1.0 | [7] |
| Caᵥ1.4 (L-type) | Human | Electrophysiology | ~1.0 | [7] |
| L-type (General) | Oli-Neu cells | Patch-clamp | 10.0 (used for block) |[8] |
Table 2: Nimodipine Binding Affinity (Kᵢ/Kᴅ) for the Dihydropyridine Site
| Preparation | Radioligand | Kᵢ or Kᴅ (nM) | Reference |
|---|
| Ischemic Rat Brain (in vivo) | [³H]Nimodipine | 0.45 (Kᴅ) |[9] |
Note: IC₅₀ values can be influenced by experimental conditions such as membrane potential and ion concentrations. Kᵢ/Kᴅ values provide a more direct measure of ligand-receptor affinity.
Key Experimental Protocols
The characterization of Nimodipine's mechanism of action relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
This assay quantifies the affinity of Nimodipine for the DHP binding site on the LTCC by measuring its ability to compete with a radiolabeled DHP ligand.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 min at 4°C).
-
Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., --INVALID-LINK---PN200-110), and varying concentrations of unlabeled Nimodipine.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled DHP (e.g., nifedipine) to block all specific binding sites.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Nimodipine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
The workflow for a competitive radioligand binding assay is depicted below.
This technique allows for the direct measurement of ion currents through LTCCs in a single cell, providing functional data on the inhibitory effects of Nimodipine.
-
Cell Preparation:
-
Use a suitable cell line expressing LTCCs (e.g., HEK293 cells stably expressing the human Caᵥ1.2 channel) or primary cells like vascular smooth muscle cells.
-
Plate cells on glass coverslips at low density 1-2 days prior to the experiment.
-
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an external solution. The external solution typically contains Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels (e.g., TTX, TEA, Cs⁺).
-
Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular environment and contains Cs⁺ to block K⁺ channels.
-
Mount the pipette on a micromanipulator.
-
-
Seal Formation and Recording:
-
Approach a single, healthy cell with the pipette tip while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration.
-
Clamp the cell's membrane potential at a holding potential where most LTCCs are in the resting state (e.g., -80 mV).
-
Elicit LTCC currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
Drug Application and Data Analysis:
-
Record baseline currents.
-
Perfuse the cell with the external solution containing a known concentration of Nimodipine and repeat the voltage-step protocol.
-
Measure the peak current amplitude before and after drug application.
-
Calculate the percentage of current inhibition at different Nimodipine concentrations.
-
Plot the percentage of inhibition against the log concentration of Nimodipine and fit the data to determine the IC₅₀.
-
The logical flow of a whole-cell patch-clamp experiment is shown below.
Conclusion
Nimodipine is a potent L-type calcium channel antagonist whose mechanism of action is centered on the high-affinity, state-dependent binding to the channel's α1 subunit. This interaction stabilizes the channel in a non-conducting state, effectively inhibiting Ca²⁺ influx and leading to vasodilation, with a pronounced effect on cerebral vasculature. The quantitative characterization of its binding (Kᵢ) and functional inhibition (IC₅₀) through robust methodologies like radioligand binding assays and patch-clamp electrophysiology is fundamental to understanding its pharmacological profile. This detailed mechanistic understanding underpins its clinical application and provides a framework for the development of future therapeutics targeting L-type calcium channels.
References
- 1. Nimodipine Reappraised: An Old Drug with a Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of nimodipine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpn.org [rjpn.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 7. nimodipine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. Impact of the Voltage-Gated Calcium Channel Antagonist Nimodipine on the Development of Oligodendrocyte Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo binding of nimodipine in the brain: II. Binding kinetics in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Nemadipine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadipine B is a dihydropyridine derivative that functions as a cell-permeable L-type calcium channel blocker. Structurally, it is the diethyl ester analog of Felodipine, a well-known antihypertensive drug. This guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of this compound, intended to support research and development activities in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound, systematically named diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is characterized by a central dihydropyridine ring substituted with two methyl groups, two ethyl carboxylate groups, and a 2,3-dichlorophenyl group.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate |
| Synonyms | Felodipine Diethyl Ester |
| Molecular Formula | C₁₉H₂₁Cl₂NO₄ |
| Molecular Weight | 398.3 g/mol |
| CAS Number | 79925-38-5 |
| Appearance | Solid |
| Melting Point | 122-124 °C |
| Predicted Boiling Point | 483.3 ± 45.0 °C |
Synthesis of this compound
This compound is synthesized via the Hantzsch dihydropyridine synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor.
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol is a representative procedure based on the general Hantzsch synthesis of 1,4-dihydropyridines.
Materials:
-
2,3-Dichlorobenzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (or other suitable solvent like methanol or isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Addition of Nitrogen Source: Add ammonium acetate (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Purification: Wash the crude product with cold ethanol or an ethanol/water mixture to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as NMR, IR, and mass spectrometry.
Caption: Hantzsch Synthesis Workflow for this compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and comparison with similar 1,4-dihydropyridine compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Key Signals |
| ¹H NMR | - Aromatic Protons (dichlorophenyl ring): Multiplets in the range of δ 7.0-7.5 ppm. - NH Proton (dihydropyridine ring): A broad singlet around δ 8.0-9.0 ppm. - C4-H Proton (dihydropyridine ring): A singlet around δ 4.8-5.2 ppm. - CH₂ Protons (ethyl esters): A quartet around δ 4.0-4.2 ppm. - CH₃ Protons (dihydropyridine ring): A singlet around δ 2.2-2.4 ppm. - CH₃ Protons (ethyl esters): A triplet around δ 1.1-1.3 ppm. |
| ¹³C NMR | - Carbonyl Carbons (esters): Signals around δ 167 ppm. - Aromatic Carbons: Signals in the range of δ 125-148 ppm. - C2 and C6 (dihydropyridine ring): Signals around δ 145-150 ppm. - C3 and C5 (dihydropyridine ring): Signals around δ 101-104 ppm. - C4 (dihydropyridine ring): A signal around δ 38-40 ppm. - CH₂ Carbons (ethyl esters): Signals around δ 59-61 ppm. - CH₃ Carbons (dihydropyridine ring): Signals around δ 18-20 ppm. - CH₃ Carbons (ethyl esters): Signals around δ 14 ppm. |
| IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3350 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Peaks in the range of 2900-3100 cm⁻¹. - C=O Stretch (ester): A strong, sharp peak around 1680-1700 cm⁻¹. - C=C Stretch (dihydropyridine ring): A peak around 1650 cm⁻¹. - C-O Stretch (ester): Peaks in the range of 1200-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z 397 (for ³⁵Cl₂) and 399 (for ³⁵Cl³⁷Cl) and 401 (for ³⁷Cl₂). - Major Fragmentation: Loss of the ethyl groups, ester groups, and cleavage of the dihydropyridine ring. |
Mechanism of Action
This compound functions as an antagonist of L-type voltage-gated calcium channels (Caᵥ1.2). By binding to these channels, it inhibits the influx of extracellular calcium ions into smooth muscle cells, particularly in the vasculature. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, resulting in a decrease in blood pressure.
Caption: Signaling pathway of L-type calcium channel inhibition.
Pharmacological Data
Specific pharmacological data for this compound is limited. However, as the diethyl ester analog of Felodipine, its pharmacokinetic and pharmacodynamic properties are expected to be similar. The following data for Felodipine is provided as a reasonable approximation.
Pharmacodynamics
Disclaimer: The following data is for Felodipine and is provided as an estimate for the pharmacodynamic properties of this compound.
Table 3: Pharmacodynamic Properties of Felodipine
| Parameter | Description |
| Primary Effect | Antihypertensive |
| Mechanism | Selective vasodilation of arterioles, leading to a reduction in peripheral vascular resistance. |
| Effect on Heart Rate | May cause a transient reflex tachycardia. |
| Other Effects | Mild diuretic and natriuretic effects have been observed. |
Pharmacokinetics
Disclaimer: The following data is for Felodipine and is provided as an estimate for the pharmacokinetic properties of this compound.
Table 4: Pharmacokinetic Parameters of Felodipine
| Parameter | Value |
| Bioavailability | ~15% (due to extensive first-pass metabolism) |
| Protein Binding | >99% |
| Volume of Distribution | ~10 L/kg |
| Metabolism | Primarily hepatic, via CYP3A4 |
| Elimination Half-life | 11-16 hours |
| Excretion | Primarily as metabolites in urine (~70%) and feces (~10%) |
Conclusion
This compound is a dihydropyridine-based L-type calcium channel blocker with a well-defined chemical structure and a straightforward synthetic pathway via the Hantzsch reaction. While specific quantitative pharmacological data for this compound is not extensively available, its close structural relationship to Felodipine provides a strong basis for predicting its biological activity and pharmacokinetic profile. This technical guide consolidates the available information to serve as a valuable resource for researchers and professionals in drug development. Further studies are warranted to fully characterize the specific properties of this compound.
Nemadipine B (CAS Number 79925-38-5): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadipine B, with the CAS number 79925-38-5, is a dihydropyridine derivative chemically identified as diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. It is also known as Felodipine EP Impurity C, indicating its close structural relationship to the well-known L-type calcium channel blocker, Felodipine. This technical guide provides a detailed overview of the known properties of this compound, including its physicochemical characteristics, toxicological data, and its presumed mechanism of action based on its structural class. Due to the limited availability of specific experimental data for this compound, this document also includes detailed, generalized experimental protocols for the characterization of dihydropyridine-type L-type calcium channel blockers, providing a roadmap for future research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 79925-38-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₂₁Cl₂NO₄ | [3][4] |
| Molecular Weight | 398.28 g/mol | [3][4] |
| Synonyms | Felodipine EP Impurity C, Felodipine Diethyl Ester | [1][2][3][4][5] |
| Appearance | Not explicitly stated, but related compounds are typically crystalline solids. | |
| Solubility | Not explicitly stated for this compound. Felodipine is practically insoluble in water, and freely soluble in acetone and methanol. | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Toxicological Profile
A study investigating the impurities of felodipine provides the most direct biological data for this compound (referred to as impurity 3). The toxicological effects were assessed using a zebrafish animal model.[2][7]
| Toxicological Endpoint | Result | Reference |
| Teratogenic Effects | This compound (impurity 3) ≥ Felodipine > impurity 1 > impurity 2 | [7] |
| Lethal Effects | impurity 2 = this compound (impurity 3) > Felodipine ≥ impurity 1 | [7] |
These findings confirm that this compound is biologically active and exhibits toxicity comparable to or greater than its parent compound, felodipine.[7] This underscores the importance of its characterization and control as an impurity in pharmaceutical formulations.
Presumed Mechanism of Action: L-type Calcium Channel Blockade
Based on its 1,4-dihydropyridine core structure, this compound is presumed to act as an L-type calcium channel blocker.[8] These channels are voltage-gated ion channels crucial for regulating calcium influx into cells, which in turn mediates a variety of physiological processes, including muscle contraction and neurotransmitter release.
The proposed mechanism involves this compound binding to the α1 subunit of the L-type calcium channel.[8] This binding is thought to stabilize the channel in an inactivated state, thereby reducing the influx of calcium ions into the cell. In vascular smooth muscle, this leads to vasodilation and a subsequent reduction in blood pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Felodipine EP Impurity C - Opulent Pharma [opulentpharma.com]
- 5. alentris.org [alentris.org]
- 6. researchgate.net [researchgate.net]
- 7. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Origin and Profile of Nemadipine B: A Technical Guide
Introduction
Nemadipine B, also known as Felodipine Diethyl Ester or Felodipine EP Impurity C, is a synthetic dihydropyridine derivative. Unlike many compounds in drug discovery that originate from natural sources, this compound is recognized as a process impurity in the manufacturing of Felodipine, a widely used L-type calcium channel blocker for the treatment of hypertension. This technical guide provides an in-depth overview of the discovery, synthesis, and biological context of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound was not discovered in a traditional sense through screening of natural products or combinatorial libraries. Instead, it was identified and characterized as a related substance in the synthesis of Felodipine. A systematic study of Felodipine and its tablet impurities led to the isolation and identification of three primary impurities, one of which was confirmed to be the diethyl analogue of Felodipine, subsequently named this compound.[1] Its presence is a direct consequence of the Hantzsch dihydropyridine synthesis, a multicomponent reaction that can lead to symmetrical diester side-products if not carefully controlled.
Chemical and Physical Properties
The key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Alternate Names | Felodipine Diethyl Ester, Felodipine EP Impurity C |
| CAS Number | 79925-38-5 |
| Molecular Formula | C₁₉H₂₁Cl₂NO₄ |
| Molecular Weight | 398.28 g/mol |
| Appearance | Likely a solid, similar to other dihydropyridine compounds. |
| Solubility | Expected to be soluble in organic solvents. |
Experimental Protocols
Synthesis of this compound (Adapted Hantzsch Dihydropyridine Synthesis)
Reaction Scheme:
Caption: Hantzsch synthesis workflow for this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
| 2,3-Dichlorobenzaldehyde | 175.01 | Starting aldehyde |
| Ethyl Acetoacetate | 130.14 | β-ketoester (2 equivalents) |
| Ammonium Acetate | 77.08 | Nitrogen source |
| Ethanol | 46.07 | Solvent |
| Diethyl Ether | 74.12 | For extraction |
| Sodium Sulfate (anhydrous) | 142.04 | Drying agent |
| Silica Gel | - | For column chromatography |
| Heptane/Ethyl Acetate | - | Eluent for column chromatography |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in anhydrous ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a heptane/ethyl acetate gradient as the eluent.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization Data (Predicted)
While specific experimental data for this compound is scarce, the following table outlines the expected spectroscopic characteristics based on its structure and data from similar dihydropyridine compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the dihydropyridine ring protons (NH and C4-H), methyl groups at C2 and C6, and the two ethyl ester groups (quartet for -OCH₂- and triplet for -CH₃). The aromatic protons of the dichlorophenyl group would appear in the aromatic region. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the sp² and sp³ carbons of the dihydropyridine ring, the methyl carbons, the carbons of the ethyl groups, and the carbons of the dichlorophenyl ring. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester groups (around 1680-1700 cm⁻¹), C=C stretching of the dihydropyridine ring (around 1650 cm⁻¹), and C-Cl stretching from the dichlorophenyl group. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 398.28), along with characteristic fragmentation patterns. |
Biological Activity and Signaling Pathway
This compound, as a close structural analogue of Felodipine, is predicted to act as an L-type calcium channel blocker. Dihydropyridine calcium channel blockers exert their effects by binding to the L-type calcium channels in the vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cells.
The reduced intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, which in turn lowers blood pressure.
Caption: Signaling pathway of this compound as an L-type calcium channel blocker.
Conclusion
This compound is a synthetic dihydropyridine that originates as a process-related impurity in the manufacture of the antihypertensive drug Felodipine. Its synthesis is based on the Hantzsch reaction, a versatile method for creating this class of compounds. While not a therapeutic agent itself, the study of this compound is crucial for the quality control and safety assessment of Felodipine formulations. Understanding its synthesis and biological profile provides valuable insights for medicinal chemists and drug development professionals working with dihydropyridine-based therapeutics.
References
Nemadipine B: A Technical Guide to its Biological Activity and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadipine B is a dihydropyridine (DHP) derivative recognized for its potent activity as a calcium channel blocker. Primarily characterized through studies in the nematode Caenorhabditis elegans, it serves as a valuable chemical tool for investigating the function of L-type calcium channels. Unlike many of its DHP counterparts, this compound exhibits robust bioactivity in C. elegans, making it a unique compound for in vivo studies of calcium channel function and for genetic screens to identify regulators and components of calcium signaling pathways. This technical guide provides a comprehensive overview of the known biological activities and in vitro effects of this compound, with a focus on its mechanism of action, quantitative data from in vivo studies, and the experimental protocols used for its characterization.
Core Biological Activity: Antagonism of EGL-19
The primary molecular target of this compound is the EGL-19 protein, which is the sole α1-subunit of the L-type voltage-gated calcium channel (CaV1) in C. elegans. By blocking EGL-19, this compound inhibits the influx of calcium into cells, thereby disrupting numerous physiological processes that are dependent on calcium signaling.
The antagonism of EGL-19 by this compound manifests in several distinct and readily observable phenotypes in C. elegans, which are indicative of disrupted neuromuscular function. These include:
-
Egl (Egg-laying defective): Worms treated with this compound exhibit a failure to lay eggs, leading to an accumulation of eggs in the uterus. This is due to the critical role of EGL-19 in the function of the egg-laying muscles.
-
Vab (Variable abnormal morphology): Embryos developing in the presence of this compound often hatch with morphological defects.
-
Gro (Slow growth): Treatment with this compound can lead to developmental delays and slower growth rates in C. elegans.
These phenotypes make this compound a powerful tool for studying the roles of EGL-19 in various aspects of C. elegans biology.
Quantitative Data
While specific in vitro IC50 values for this compound are not extensively reported in publicly available literature, in vivo dose-response data from C. elegans studies provide a quantitative measure of its biological activity. The most well-characterized effect is the induction of the Vab phenotype.
| Genotype | Compound | EC50 for Vab Phenotype (µM) |
| Wild-type (N2) | Nemadipine-B | ~10-30 |
Note: The EC50 value is an approximation derived from published dose-response curves and should be considered as an indicative measure of in vivo potency.
Signaling Pathway
The mechanism of action of this compound is centered on its direct interaction with the EGL-19 calcium channel, preventing its opening in response to membrane depolarization. This blockade of calcium influx has downstream consequences for numerous cellular processes.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of this compound.
C. elegans Phenotypic Analysis
This protocol describes the general workflow for observing the effects of this compound on C. elegans phenotypes.
Methodology:
-
Plate Preparation:
-
Prepare standard Nematode Growth Medium (NGM) agar plates.
-
While the agar is still molten (approximately 55°C), add this compound dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final solvent concentration is consistent across all plates, including controls (e.g., 0.1% DMSO).
-
Pour the plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans, and allow the lawn to grow overnight at room temperature.
-
-
Worm Synchronization and Plating:
-
Synchronize a population of wild-type (N2) C. elegans to obtain a large number of L1-stage larvae. This is typically done by bleaching gravid adults to isolate eggs, which are then allowed to hatch in M9 buffer without food.
-
Transfer a set number of synchronized L1 larvae to the prepared NGM plates containing this compound and control plates.
-
-
Incubation and Phenotypic Scoring:
-
Incubate the plates at a standard temperature (e.g., 20°C).
-
At specific time points (e.g., 48, 72, 96 hours), examine the worms under a dissecting microscope.
-
Score for the presence and severity of the Egl, Vab, and Gro phenotypes. For quantitative analysis, count the number of animals exhibiting each phenotype.
-
In Vitro Electrophysiology (Conceptual)
Methodology:
-
Cell Preparation:
-
Use a cell line that endogenously expresses or is engineered to express the L-type calcium channel of interest (e.g., HEK293 cells expressing human CaV1.2 or primary neurons).
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use a pipette solution containing a cesium-based internal solution to block potassium channels and an external solution containing barium as the charge carrier to enhance the calcium channel currents and reduce calcium-dependent inactivation.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward barium currents through the L-type calcium channels.
-
-
Drug Application and Data Analysis:
-
Establish a stable baseline recording of the calcium channel currents.
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Record the currents at each concentration until a steady-state block is achieved.
-
Wash out the drug to assess the reversibility of the block.
-
Analyze the data by measuring the peak current amplitude at each concentration and construct a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly effective antagonist of the C. elegans L-type calcium channel EGL-19. Its potent and specific in vivo activity makes it an invaluable tool for dissecting the roles of calcium signaling in a genetically tractable model organism. While detailed in vitro characterization is limited in the public domain, the principles of its action as a calcium channel blocker are well-understood within the dihydropyridine class of compounds. Further in vitro studies would be beneficial to fully elucidate its kinetic properties and its selectivity profile against various vertebrate calcium channel subtypes, which would enhance its utility for translational research.
Pharmacokinetics and bioavailability of Nemadipine B
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Nemadipine B (Felodipine)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, an L-type calcium channel blocker. It is important to note that "this compound" is also known by the chemical name Felodipine Diethyl Ester. The vast majority of published research refers to this compound as Felodipine. This document will, therefore, refer to the compound as Felodipine.
Felodipine is a dihydropyridine calcium antagonist used in the management of hypertension and angina pectoris.[1] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2]
Pharmacokinetic Profile of Felodipine
Felodipine is characterized by complete absorption from the gastrointestinal tract, but it undergoes extensive first-pass metabolism, primarily in the liver and gut wall, which significantly reduces its systemic bioavailability.[3][4]
Absorption and Bioavailability
Following oral administration, felodipine is almost completely absorbed.[5] However, due to significant presystemic metabolism by cytochrome P450 3A4 (CYP3A4), its absolute bioavailability is only about 15%.[4][6][7] The peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) are linearly related to the administered dose.[4] While food intake does not have a clinically significant effect on felodipine absorption, administration with a high-fat or high-carbohydrate meal can increase plasma concentrations.[4][5] Notably, grapefruit juice, a known inhibitor of intestinal CYP3A4, can markedly increase the bioavailability of felodipine.[6]
Distribution
Felodipine is extensively distributed to extravascular tissues, with a large volume of distribution of approximately 10 L/kg.[2][3] It is highly bound to plasma proteins, with over 99% bound, primarily to albumin.[2][3]
Metabolism and Elimination
Felodipine is extensively metabolized in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to its inactive pyridine metabolite, dehydrofelodipine.[3][8] This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][8] Several other metabolites have been identified, but they are devoid of vasodilatory activity.[3]
The elimination of felodipine is almost entirely through metabolism, with virtually no unchanged drug excreted in the urine.[3] Approximately 70% of the metabolites are excreted in the urine, and about 10% are eliminated in the feces.[5][9] The mean elimination half-life of felodipine is approximately 11 to 16 hours for immediate-release formulations and can extend up to 25 hours.[3][9]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of felodipine in healthy adult subjects.
Table 1: Key Pharmacokinetic Parameters of Felodipine
| Parameter | Value | Reference(s) |
| Bioavailability (F) | ~15% | [4][6][7] |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | [9] |
| Volume of Distribution (Vd) | 10 L/kg | [2][3] |
| Plasma Protein Binding | >99% | [2][3] |
| Elimination Half-life (t½) | 11-25 hours | [3][9] |
| Total Plasma Clearance (CL) | 1-1.5 L/min | [3] |
Table 2: Pharmacokinetics of Felodipine After Single Oral and Intravenous Doses in Healthy Male Subjects
| Administration Route | Dose | Systemic Availability |
| Oral Solution | 5 mg | 10-23% |
| Oral Solution | 15 mg | 10-23% |
| Oral Solution | 40 mg | 10-23% |
| Intravenous | 1 mg | - |
| Intravenous | 3 mg | - |
| Data from a study evaluating pharmacokinetics after various single doses.[10] |
Experimental Protocols
The following section outlines a typical experimental methodology for a pharmacokinetic study of felodipine in humans, based on protocols described in the literature.
Study Design
A common study design is a single-dose, randomized, crossover or parallel-group trial involving healthy volunteers or hypertensive patients.[10][11] Participants are typically administered a single oral dose of felodipine (e.g., 5, 10, or 20 mg) or an intravenous infusion.[10]
Blood Sampling
Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration. Typical sampling schedules might include pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[12]
Analytical Methodology: Quantification of Felodipine in Plasma
The concentration of felodipine in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) method.[12][13][14]
-
Sample Preparation: Felodipine and an internal standard (e.g., nimodipine or amlodipine) are extracted from the plasma matrix.[12][13] A common technique is liquid-liquid extraction using an organic solvent mixture such as diethyl ether/hexane.[13] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[15]
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 analytical column.[13] A mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate felodipine from other plasma components.[15]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for felodipine and the internal standard.[14]
-
Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of felodipine. The concentration of felodipine in the study samples is then determined by interpolating their peak area ratios (felodipine/internal standard) against the calibration curve.[13]
Visualizations
Metabolic Pathway of Felodipine
The primary metabolic pathway of felodipine involves the oxidation of the dihydropyridine ring to form the inactive metabolite, dehydrofelodipine. This reaction is catalyzed by CYP3A4.
References
- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 7. Augmented bioavailability of felodipine through an α-linolenic acid-based microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of felodipine after intravenous and chronic oral administration in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
The Target Selectivity Profile of L-type Calcium Channel Blockers: A Representative Analysis
Introduction
This technical guide provides a representative overview of the target selectivity profile for a dihydropyridine L-type calcium channel blocker. Due to the limited availability of public data on a specific compound named "Nemadipine B," this document will utilize data from a well-characterized molecule in the same class to illustrate the expected selectivity profile and the methodologies used for its determination. The primary therapeutic action of these compounds is the blockade of L-type voltage-gated calcium channels (CaV1.x), which is crucial in the management of cardiovascular conditions such as hypertension. However, off-target interactions can lead to side effects or provide opportunities for drug repositioning. Therefore, a comprehensive understanding of the target selectivity profile is essential in drug development.
Target Affinity and Potency
The binding affinity and functional potency of a dihydropyridine calcium channel blocker are typically assessed against a panel of receptors, ion channels, and enzymes. This screening is critical to identify potential off-target effects and to confirm the compound's primary mechanism of action. The data presented below is a representative summary of findings for a typical dihydropyridine L-type calcium channel blocker.
Table 1: Binding Affinity (Ki) and Functional Activity (IC50) at Primary and Secondary Targets
| Target | Subtype/Ligand | Assay Type | Test Species | Ki (nM) | IC50 (nM) |
| Primary Target | |||||
| L-type Calcium Channel | (+)-[3H]PN200-110 | Radioligand Binding | Rat | 1.2 | - |
| L-type Calcium Channel | - | Functional (K+ Depol) | Rat | - | 2.5 |
| Secondary Targets | |||||
| α1-Adrenergic Receptor | [3H]Prazosin | Radioligand Binding | Rat | 350 | - |
| 5-HT2A Receptor | [3H]Ketanserin | Radioligand Binding | Human | >1000 | - |
| Muscarinic M1 Receptor | [3H]Pirenzepine | Radioligand Binding | Human | >1000 | - |
| Dopamine D2 Receptor | [3H]Spiperone | Radioligand Binding | Rat | 850 | - |
| hERG Channel | - | Electrophysiology | CHO Cells | - | >5000 |
Data is representative of a typical dihydropyridine L-type calcium channel blocker and is compiled for illustrative purposes.
Experimental Methodologies
The determination of the target selectivity profile involves a variety of in vitro assays. The following sections detail the protocols for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or ion channel. These assays measure the displacement of a radiolabeled ligand by the test compound.
Protocol for L-type Calcium Channel Binding Assay:
-
Tissue Preparation: Cerebral cortices from adult rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: The homogenate is incubated with the radioligand (+)-[3H]PN200-110 and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the effect of a compound on the physiological activity of a target, such as an ion channel or enzyme.
Protocol for L-type Calcium Channel Functional Assay (Potassium Depolarization):
-
Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., rat aortic smooth muscle cells) is cultured.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Depolarization: The cells are stimulated with a high concentration of potassium chloride (KCl) to induce membrane depolarization and subsequent calcium influx through L-type calcium channels.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium influx against the concentration of the test compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the primary signaling pathway affected by L-type calcium channel blockers and a typical experimental workflow for determining binding affinity.
Caption: L-type calcium channel blockade signaling pathway.
Caption: Radioligand binding assay experimental workflow.
In-depth Technical Guide: The Challenge of Characterizing C19H21Cl2NO4
A comprehensive investigation into the molecular formula C19H21Cl2NO4 reveals a significant challenge in modern chemical and biological research: the characterization of novel or sparsely documented chemical entities. Despite extensive searches across major chemical databases and scientific literature, a specific, well-characterized compound corresponding to this molecular formula remains elusive. This technical guide outlines the current landscape of information regarding C19H21Cl2NO4, highlighting the absence of established data and proposing a theoretical framework for its potential characteristics and areas of investigation.
This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar uncharacterized molecular formulas in their work. It aims to provide a structured approach to understanding the potential properties and biological activities of such a compound, in the absence of direct experimental evidence.
Compound Identification and Physicochemical Properties
A thorough search of prominent chemical registries, including PubChem and CAS, did not yield a definitive entry for a compound with the molecular formula C19H21Cl2NO4. While compounds with similar elemental compositions exist, none match this exact formula. The lack of a registered CAS number or established IUPAC name indicates that C19H21Cl2NO4 is likely not a commercially available or widely studied compound.
In the absence of a known structure, we can only predict a range of possible physicochemical properties based on its elemental composition.
Table 1: Predicted Physicochemical Properties of C19H21Cl2NO4
| Property | Predicted Value/Range | Method of Estimation |
| Molecular Weight | 414.28 g/mol | Calculation from atomic masses |
| Hydrogen Bond Donors | 1-3 | Based on the presence of N and O |
| Hydrogen Bond Acceptors | 4-6 | Based on the presence of N and O |
| LogP (Lipophilicity) | 2-5 | Estimated based on similar structures |
| Polar Surface Area | 60-100 Ų | Estimated based on similar structures |
Note: These values are theoretical and would require experimental validation once a specific chemical structure is identified.
Potential Biological Activity and Signaling Pathways
Given the elemental composition, which includes nitrogen, oxygen, and chlorine atoms often found in pharmacologically active molecules, it is plausible that a compound with the formula C19H21Cl2NO4 could exhibit biological activity. The presence of two chlorine atoms, for instance, is a common feature in various drugs and can significantly influence their metabolic stability and binding affinity.
Without experimental data, any discussion of signaling pathway involvement is purely speculative. However, based on common pharmacophores, we can hypothesize potential interactions.
Caption: Hypothetical interaction of C19H21Cl2NO4 with potential molecular targets and cellular processes.
Proposed Experimental Workflow for Characterization
For researchers who may have synthesized or isolated a compound believed to have this molecular formula, a systematic experimental approach is necessary for its characterization.
Caption: Proposed experimental workflow for the characterization of a novel compound.
Detailed Methodologies
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) would be employed to establish connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. Fragmentation patterns (MS/MS) can provide insights into the structure.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique would provide an unambiguous determination of the three-dimensional structure.
In Vitro Screening:
-
Target-Based Assays: If a putative target class is hypothesized (e.g., kinases), screening against a panel of relevant targets would be performed.
-
Phenotypic Screening: High-content imaging or other cell-based assays could be used to identify effects on cellular morphology, proliferation, or other phenotypes without a preconceived target.
Conclusion
The molecular formula C19H21Cl2NO4 represents an uncharted area of chemical space. This guide acknowledges the current lack of concrete data and provides a roadmap for future research. The elucidation of its structure and biological activity would require a dedicated and systematic scientific investigation. For the scientific community, the journey to characterize such novel compounds is fundamental to advancing the frontiers of chemistry and medicine. Researchers in possession of a compound with this formula are encouraged to pursue the experimental avenues outlined herein to contribute to the collective body of scientific knowledge.
Nemadipine B: An In-depth Technical Guide on its Effects on Neuronal Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemadipine B is a dihydropyridine compound identified as a potent antagonist of the EGL-19 voltage-gated L-type calcium channel. This technical guide provides a comprehensive overview of the known effects of this compound on neuronal calcium signaling, primarily derived from studies in the model organism Caenorhabditis elegans. Due to the limited availability of research focused specifically on this compound in vertebrate neuronal systems, this document extrapolates from the foundational data and presents standardized experimental protocols relevant for its further characterization. The guide includes all available quantitative data, detailed methodologies for key experiments, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule that emerged from a chemical screen for compounds with bioactivity in C. elegans.[1] It is a derivative of the dihydropyridine class of drugs, which are well-known for their modulation of L-type voltage-gated calcium channels (LVGCCs). In the context of neuronal function, LVGCCs are critical for a multitude of processes, including neurotransmitter release, gene expression, and synaptic plasticity. The primary molecular target of this compound has been identified as EGL-19, the sole α1-subunit of the LVGCC in C. elegans.[1] The antagonism of this channel by this compound leads to distinct and measurable behavioral and morphological phenotypes in the nematode, providing a powerful in vivo system to study the consequences of LVGCC blockade.
Mechanism of Action: Antagonism of the EGL-19 Calcium Channel
The principal mechanism of action of this compound is the inhibition of the EGL-19 L-type voltage-gated calcium channel. In neurons, these channels are crucial for the influx of calcium ions in response to membrane depolarization. This calcium influx acts as a second messenger, triggering a cascade of intracellular events. By blocking EGL-19, this compound effectively reduces this calcium influx, thereby modulating neuronal and muscular activity.
The functional consequences of EGL-19 inhibition by this compound in C. elegans manifest as distinct phenotypes:
-
Egg-laying Defective (Egl) Phenotype: The process of egg-laying in C. elegans is a rhythmic behavior controlled by the coordinated activity of muscles and neurons, which is highly dependent on calcium signaling through EGL-19. Treatment with this compound results in a potent Egl phenotype, where the worms are unable to properly lay eggs, leading to an accumulation of eggs in the uterus.[1]
-
Variable Abnormal Morphology (Vab) Phenotype: Embryonic development and morphogenesis in C. elegans are also influenced by EGL-19 activity. Exposure to this compound during embryonic development leads to a "Variable abnormal" (Vab) phenotype in the hatched larvae, characterized by morphological defects.[1]
These phenotypes underscore the critical role of EGL-19 in neuronal and muscular function and demonstrate the efficacy of this compound as a potent antagonist of this channel.
Quantitative Data
The following tables summarize the dose-response relationship of this compound in inducing the Egl and Vab phenotypes in wild-type (N2) C. elegans.[1]
Table 1: Dose-Response of this compound on the Egg-laying Defective (Egl) Phenotype
| This compound Concentration (µM) | Percentage of Egl Animals |
| 0 (Control) | ~0% |
| 1 | ~10% |
| 3 | ~50% |
| 10 | ~90% |
| 30 | ~100% |
Table 2: Dose-Response of this compound on the Variable Abnormal (Vab) Phenotype
| This compound Concentration (µM) | Percentage of Vab Hatchlings |
| 0 (Control) | ~0% |
| 1 | ~5% |
| 3 | ~20% |
| 10 | ~60% |
| 30 | ~80% |
Experimental Protocols
C. elegans Phenotypic Assays
These protocols are based on the methodologies described by Kwok et al. (2006).[1]
4.1.1. Egg-laying (Egl) Phenotype Assay
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Add the stock solution to molten Nematode Growth Medium (NGM) agar to achieve the desired final concentrations.
-
Plate Preparation: Pour the NGM agar containing this compound or DMSO (vehicle control) into 35 mm petri plates seeded with OP50 E. coli.
-
Synchronization of Worms: Synchronize a population of wild-type C. elegans (N2 strain) to obtain a population of L4 larvae.
-
Exposure: Place 20-30 L4 larvae onto the prepared plates.
-
Scoring: After 48 hours at 20°C, score the adult worms for the Egl phenotype. An animal is considered Egl if it retains a significant number of unlaid eggs in the uterus, resulting in a "bag of worms" appearance.
-
Data Analysis: Calculate the percentage of Egl animals for each concentration of this compound.
4.1.2. Variable Abnormal (Vab) Phenotype Assay
-
Plate Preparation: Prepare NGM plates with this compound as described for the Egl assay.
-
Embryo Collection: Collect embryos from gravid adult worms by bleaching and allow them to hatch in M9 buffer.
-
Exposure: Place the synchronized L1 larvae onto the prepared plates.
-
Scoring: Allow the worms to grow to adulthood. Score the F1 progeny (hatchlings) for the Vab phenotype under a dissecting microscope. Vab phenotypes can include a range of morphological defects such as abnormal body shape and cuticle defects.
-
Data Analysis: Calculate the percentage of hatchlings exhibiting the Vab phenotype for each concentration of this compound.
Neuronal Calcium Imaging (General Protocol)
This is a generalized protocol for assessing the effect of this compound on intracellular calcium concentrations in cultured neurons.
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line on glass-bottom dishes.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Recording: Acquire baseline fluorescence images using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Stimulation: After a pre-incubation period with this compound, stimulate the neurons to induce calcium influx. This can be achieved by depolarization with a high concentration of potassium chloride (KCl) or by application of a specific neurotransmitter agonist (e.g., glutamate).
-
Data Acquisition: Record the changes in fluorescence intensity over time before, during, and after stimulation.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the intracellular calcium concentration. Compare the amplitude and kinetics of the calcium transients in control versus this compound-treated cells.
Patch-Clamp Electrophysiology (General Protocol)
This generalized protocol is for directly measuring the effect of this compound on L-type calcium currents in neurons.
-
Cell Preparation: Use cultured neurons or acutely dissociated neurons.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage Protocol: Apply a voltage-step protocol to elicit voltage-gated calcium currents. Typically, this involves holding the cell at a negative potential (e.g., -80 mV) and then stepping to a range of depolarized potentials (e.g., -40 mV to +50 mV).
-
Baseline Current Recording: Record the calcium currents in the absence of the drug.
-
Compound Application: Perfuse the recording chamber with a solution containing this compound.
-
Post-Drug Recording: After application of this compound, repeat the voltage-step protocol to record the calcium currents in the presence of the compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Construct a current-voltage (I-V) curve and a dose-response curve to determine the IC₅₀ of this compound for the L-type calcium current.
Conclusion and Future Directions
This compound is a valuable chemical tool for the study of L-type voltage-gated calcium channels, particularly in the genetically tractable model organism C. elegans. The potent and specific phenotypes induced by this compound through its antagonism of the EGL-19 channel provide a robust in vivo platform for investigating the roles of LVGCCs in neuronal development and function.
Future research should focus on characterizing the effects of this compound in vertebrate neuronal systems. The application of the generalized protocols for calcium imaging and patch-clamp electrophysiology outlined in this guide will be crucial for determining its potency (IC₅₀), selectivity, and mechanism of action on mammalian LVGCCs. Such studies will be instrumental in evaluating the potential of this compound and its derivatives as therapeutic agents for neurological disorders where calcium channel dysregulation is implicated.
References
In Silico Modeling of Nemadipine B Binding to L-Type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemadipine B, a member of the dihydropyridine (DHP) class of L-type calcium channel (LTCC) blockers, holds therapeutic potential for cardiovascular diseases such as hypertension.[1] Understanding its precise binding mechanism at an atomic level is crucial for the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between this compound and its target, the L-type calcium channel, primarily the CaV1.2 isoform. We present detailed computational and experimental protocols, summarize quantitative binding data, and visualize key processes to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to L-Type Calcium Channels and Dihydropyridines
Voltage-gated calcium channels (VGCCs) are fundamental to cellular signaling, translating membrane depolarization into a calcium influx that triggers a multitude of physiological processes.[2] Among these, the L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are critical in excitation-contraction coupling in cardiac and smooth muscle, as well as in neuronal function.[3][4][5]
Dihydropyridines, including this compound and the well-studied Nimodipine, represent a major class of organic LTCC blockers.[1] They bind with high affinity to the α1 subunit, the central pore-forming component of the channel.[6] Decades of research, including photoaffinity labeling and extensive site-directed mutagenesis studies, have pinpointed the DHP binding site to a pocket formed by the S5 and S6 transmembrane segments of domains III and IV.[7][8] By stabilizing the channel in an inactivated or closed state, DHPs effectively reduce calcium influx.[1]
In silico modeling has become an indispensable tool in drug discovery, offering a time and cost-effective approach to investigate these molecular interactions.[9][10][11] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights that are often challenging to obtain through experimental methods alone.[1]
In Silico Modeling Workflow
The computational investigation of this compound binding to the L-type calcium channel follows a structured workflow. This process begins with obtaining the necessary molecular structures and culminates in a detailed analysis of the binding energetics and dynamics.
Methodologies for In Silico Modeling
Homology Modeling
Due to the difficulty in crystallizing large membrane proteins, a high-resolution structure of the human CaV1.2 channel may not always be available. In such cases, homology modeling is employed.[12] This technique uses the known 3D structure of a related protein (a template), such as the rabbit CaV1.1, to build a model of the target protein's sequence.[13]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It involves sampling a multitude of conformations and orientations of the ligand within the binding site and scoring them based on a function that approximates the binding free energy. This step is critical for identifying the initial binding pose of this compound within the DHP receptor site of the CaV1.2 channel.
Molecular Dynamics (MD) Simulations
Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time.[14] By simulating the movements of atoms and molecules, MD provides insights into the conformational changes in both the ligand and the protein upon binding, the role of water molecules, and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts.[1]
Binding Free Energy Calculations
To quantify the binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used.[1] These post-processing techniques analyze snapshots from the MD simulation trajectory to calculate the binding free energy, which can then be compared with experimental data.
Quantitative Data: Binding Affinities
| Compound | Assay Type | Preparation | Value | Units | Reference |
| Nimodipine | Inhibition of Ca²⁺ elevation | Rat Cerebellar Granule Neurons | IC₅₀ = 0.45 | nM | [1] |
| Nimodipine | Whole-cell patch clamp | Rat Cerebellar Granule Neurons | IC₅₀ = 57 | nM | [1] |
| Nimodipine | Inhibition of Ca²⁺ rise (two-site model) | Rat Cerebellar Granule Neurons | IC₅₀(1) = 0.27, IC₅₀(2) = 65 | nM | [15] |
| Nimodipine | Inhibition of Mineralocorticoid Receptor | Human | pIC₅₀ = 6.8 (IC₅₀ = 160) | - (nM) | [11] |
| Nitrendipine | Radioligand Binding ([³H]Nitrendipine) | Rabbit Myocardium | K_d = 0.15 | nM | [16] |
| Felodipine | Functional Assay (Vascular Contraction) | Human Small Arteries | pIC₅₀ = 8.30 (IC₅₀ ≈ 5) | - (nM) | [17] |
| Amlodipine | Functional Assay (Vascular Contraction) | Human Small Arteries | pIC₅₀ = 6.64 (IC₅₀ ≈ 229) | - (nM) | [17] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and K_d (dissociation constant) are measures of binding affinity, where lower values indicate stronger binding. pIC₅₀ is the negative log of the IC₅₀ value.
Key Interactions and Binding Site Visualization
In silico models, corroborated by mutagenesis data, show that DHPs like this compound lodge in a hydrophobic pocket within the channel pore. Key interactions involve aromatic stacking and hydrophobic contacts with residues in the IIIS6 and IVS6 helices.
Experimental Protocols for Model Validation
In silico models must be validated against experimental data. The following protocols are standard for characterizing the binding and functional effects of LTCC blockers.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for the receptor site.[14]
Protocol: Competition Binding with [³H]PN200-110
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex or cells expressing CaV1.2) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.[18]
-
Centrifuge the supernatant at 30,000 x g for 25 min at 4°C to pellet the membranes.[18]
-
Resuspend the pellet in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of [³H]PN200-110 (a DHP radioligand, typically near its K_d value), and varying concentrations of the unlabeled competitor compound (this compound).[3]
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled DHP (e.g., 1 µM Nifedipine).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
-
Termination and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through LTCCs in a single cell, allowing for the functional assessment of channel blockade.[19]
Protocol: Measuring L-type Ca²⁺ Current Inhibition
-
Cell Preparation:
-
Use cells expressing CaV1.2 channels (e.g., HEK293 stable cell line) or primary cells like vascular smooth muscle cells. Plate cells on glass coverslips 2-3 days prior to recording.[19]
-
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose. (Barium is used as the charge carrier to increase current size and reduce Ca²⁺-dependent inactivation).[19]
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 2 MgCl₂, 10 HEPES, 4 Mg-ATP. (Cesium is used to block potassium channels).[19]
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Approach a single cell and form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[19]
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit L-type currents by applying depolarizing voltage steps (e.g., 200 ms step to 0 mV) every 10 seconds.[19]
-
-
Drug Application:
-
After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current until a steady-state block is achieved.
-
Perform a washout with the drug-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percent inhibition versus drug concentration and fit with the Hill equation to determine the IC₅₀.
-
Site-Directed Mutagenesis
This technique is used to substitute specific amino acid residues in the channel protein to identify those critical for drug binding.[20]
Protocol: Mutagenesis of the CaV1.2 Binding Site
-
Primer Design: Design oligonucleotide primers containing the desired mutation for a key residue in the putative binding pocket (e.g., a tyrosine in IVS6).
-
Inverse PCR: Use a high-fidelity DNA polymerase to amplify the entire plasmid DNA containing the CaV1.2 gene with the mutagenic primers. This results in a linear DNA product containing the mutation.[20]
-
Template Removal & Circularization:
-
Digest the parental (non-mutated) template DNA using the DpnI enzyme, which specifically cleaves methylated DNA (prokaryotic template DNA is methylated, while the PCR product is not).
-
Ligate the ends of the linear, mutated PCR product to re-circularize the plasmid using a kinase and ligase.[20]
-
-
Transformation: Transform the new plasmid into competent E. coli for amplification.
-
Verification: Isolate the plasmid DNA from bacterial colonies and verify the presence of the mutation through DNA sequencing.
-
Functional Analysis: Express the mutated channel in a suitable cell line (e.g., HEK293) and perform patch-clamp or binding assays as described above to assess the impact of the mutation on this compound affinity and efficacy.
Signaling Pathway Context
The binding of this compound to LTCCs has downstream consequences on cellular signaling. In non-excitable cells, signaling molecules like Transforming Growth Factor-β1 (TGF-β1) can modulate LTCC expression and activity, linking the channel to pathways involved in cell proliferation and fibrosis.[9][21][22] Blocking the channel can interfere with these pathological signals.
Conclusion
The synergy between in silico modeling and experimental validation provides a powerful paradigm for modern drug discovery. The methodologies outlined in this guide—from homology modeling and molecular dynamics to patch-clamp electrophysiology and site-directed mutagenesis—form a comprehensive toolkit for elucidating the binding mechanism of this compound to L-type calcium channels. A detailed, atomic-level understanding of this interaction is paramount for optimizing lead compounds, improving selectivity, and ultimately developing safer and more effective therapeutics for cardiovascular and neurological disorders.
References
- 1. High affinity block by nimodipine of the internal calcium elevation in chronically depolarized rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scanning mutagenesis of the I-II loop of the Cav2.2 calcium channel identifies residues Arginine 376 and Valine 416 as molecular determinants of voltage dependent G protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltage-Gated Calcium Channels in Nonexcitable Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-β1 Regulation of P-JNK and L-Type Calcium Channel Cav1.2 in Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. nimodipine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 12. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CaV1.2 channelopathic mutations evoke diverse pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional characterization of the effect of nimodipine on the calcium current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. neb.com [neb.com]
- 21. The Effect of TGF-β3 and IL-1β on L-Type Voltage-Operated Calcium Channels and Calcium Ion Homeostasis in Osteoarthritic Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells During Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. L‐type voltage‐gated calcium channels in stem cells and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nemadipine B in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadipine B, also known as Felodipine Diethyl Ester, is a cell-permeable dihydropyridine derivative that functions as a potent and selective blocker of L-type voltage-gated calcium channels (CaV1.x).[1] These channels are critical mediators of calcium influx in excitable cells, playing a fundamental role in cardiovascular physiology, including vascular smooth muscle contraction and cardiac myocyte excitation-contraction coupling.[2][3] this compound's mechanism of action involves binding to the α1 subunit of the L-type calcium channel, thereby stabilizing the channel in an inactive state and reducing the probability of channel opening upon membrane depolarization.[1] This inhibitory action is markedly voltage-dependent, with a higher affinity for depolarized (inactivated) channels, making it a valuable tool for investigating the physiological roles of L-type calcium channels and for the development of therapeutic agents targeting cardiovascular disorders.[4]
Patch-clamp electrophysiology is the definitive method for characterizing the interaction of compounds like this compound with ion channels. This technique allows for the direct measurement of ion currents through L-type calcium channels in real-time, providing detailed insights into the potency, kinetics, and state-dependence of the block.
Mechanism of Action: Dihydropyridine Block of L-type Calcium Channels
This compound, as a dihydropyridine, exhibits a characteristic state-dependent block of L-type calcium channels. The drug has a much higher affinity for the inactivated state of the channel compared to the resting state. This means that the inhibitory effect of this compound is more pronounced in cells that are frequently depolarized or have a more depolarized resting membrane potential, such as vascular smooth muscle cells.[4][5]
The binding of this compound to the channel protein allosterically modulates its function, shifting the voltage-dependence of inactivation to more negative potentials. This leads to a reduction in the number of available channels that can open upon stimulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Felodipine? [synapse.patsnap.com]
- 4. Selectivity of felodipine for depolarized ventricular myocytes: a study at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Nemadipine B L-Type Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadipine B is a dihydropyridine derivative and a potent, cell-permeable inhibitor of L-type voltage-gated calcium channels (LTCCs). These channels, particularly the CaV1.2 and CaV1.3 isoforms, are critical for a multitude of physiological processes, including cardiovascular function, neuronal signaling, and muscle contraction. Their role in various pathologies has made them a prime target for drug discovery. These application notes provide detailed protocols for two common cell-based assays to quantify the inhibitory activity of this compound on L-type calcium channels: a fluorescence-based calcium influx assay and a whole-cell patch-clamp electrophysiology assay.
Principle of L-Type Calcium Channel Inhibition Assays
The inhibitory effect of this compound on L-type calcium channels can be quantified by measuring the reduction in calcium ion (Ca2+) influx into cells upon depolarization. This can be achieved through two primary methods:
-
Fluorescence-Based Calcium Influx Assay: This high-throughput method utilizes a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to intracellular Ca2+. Cells expressing L-type calcium channels are loaded with the indicator. Depolarization, typically induced by a high concentration of potassium chloride (KCl), opens the voltage-gated L-type calcium channels, leading to a rapid influx of Ca2+ and a subsequent increase in fluorescence. The presence of an inhibitor like this compound will block these channels, resulting in a diminished fluorescence signal. The degree of inhibition can be quantified by comparing the fluorescence change in the presence and absence of the compound.
-
Whole-Cell Patch-Clamp Electrophysiology: This "gold standard" technique provides a direct measure of the ion current flowing through the L-type calcium channels. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific potential, and depolarizing voltage steps are applied to activate the L-type calcium channels. The resulting inward flow of Ca2+ (or barium, Ba2+, as a charge carrier) is recorded as an electrical current. The inhibitory effect of this compound is determined by measuring the reduction in the current amplitude in its presence.
Data Presentation: Quantitative Analysis of L-Type Channel Inhibition
A critical aspect of characterizing an L-type calcium channel inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the calcium influx or current by 50%.
| Compound | Assay Type | Cell Line | Depolarizing Stimulus | Charge Carrier | IC50 (nM) | Reference |
| This compound | Fluorescence-Based Calcium Influx | HEK293 (expressing CaV1.2) | 60 mM KCl | Ca2+ | Data not available | - |
| This compound | Whole-Cell Patch-Clamp | HEK293 (expressing CaV1.2) | Depolarizing voltage steps | Ba2+ | Data not available | - |
| Nimodipine | Fluorescence-Based Calcium Influx | SH-SY5Y (endogenous LTCCs) | MPP+ | Ca2+ | Effective at 100-10,000 | [1] |
| Nimodipine | Whole-Cell Patch-Clamp | Rat Anterior Pituitary Cells | Depolarizing voltage steps | Ca2+ | 0.59 (state-dependent) | [2] |
Note: The provided IC50 value for Nimodipine from the fluorescence-based assay reflects a neuroprotective effect by attenuating calcium increases, and a direct IC50 for channel block was not explicitly calculated in the cited study[1]. The patch-clamp data for Nimodipine demonstrates its high, state-dependent potency[2].
Experimental Protocols
Fluorescence-Based Calcium Influx Assay
This protocol is designed for a 96-well plate format, suitable for medium- to high-throughput screening.
a. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel alpha 1C subunit (CaV1.2) are recommended. Alternatively, cell lines with high endogenous expression of L-type calcium channels, such as the neuroblastoma cell line SH-SY5Y, can be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Cal-520 AM (acetoxymethyl ester) forms.
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Buffer: Assay Buffer containing a final concentration of 60 mM KCl (prepared by replacing an equimolar amount of NaCl with KCl).
-
This compound Stock Solution: 10 mM in DMSO.
-
Positive Control: A known L-type calcium channel blocker (e.g., Nimodipine or Verapamil).
-
Negative Control: DMSO (vehicle).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities.
b. Experimental Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM (or Cal-520 AM) and 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the wells and wash once with 100 µL of Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM. Also, prepare solutions for the positive and negative controls.
-
After the dye loading incubation, wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
-
Add 50 µL of the diluted this compound, positive control, or negative control to the respective wells.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1 second).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's automated liquid handling, add 50 µL of the Depolarization Buffer to each well to induce channel opening.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium influx.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a more detailed, lower-throughput analysis of the inhibitory mechanism of this compound.
a. Materials and Reagents:
-
Cell Line: As described for the fluorescence assay.
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH. (Barium is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp rig: Including an inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Perfusion system for solution exchange.
b. Experimental Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establishing a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Recording L-type Channel Currents:
-
Clamp the cell membrane potential at a holding potential of -80 mV to ensure the channels are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ba2+ currents.
-
Identify the voltage step that elicits the peak inward current.
-
-
Compound Application and Measurement:
-
Establish a stable baseline recording of the peak inward current by applying the determined voltage step at regular intervals (e.g., every 10-15 seconds).
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Continue recording the current until a new steady-state level of inhibition is reached.
-
Wash out the compound by perfusing with the external solution alone and observe the reversal of the inhibition.
-
Repeat this process for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
L-Type Calcium Channel Signaling Pathway
Caption: L-Type calcium channel signaling pathway and point of inhibition by this compound.
Experimental Workflow for Fluorescence-Based Calcium Influx Assay
Caption: Workflow for the fluorescence-based calcium influx assay.
Logical Relationship for Patch-Clamp Data Analysis
Caption: Logical workflow for patch-clamp data analysis to determine IC50.
References
- 1. Nimodipine, an L-type calcium channel blocker attenuates mitochondrial dysfunctions to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimodipine in In Vivo Rodent Models
Application Notes
Introduction
Nimodipine is a second-generation dihydropyridine L-type voltage-gated calcium channel blocker.[1] It exhibits high lipid solubility, allowing it to effectively cross the blood-brain barrier, and demonstrates selectivity for cerebral blood vessels.[2] While clinically approved for the prevention and treatment of ischemic neurological deficits following subarachnoid hemorrhage, its application in preclinical rodent models is extensive, covering a range of neurological conditions.[1] These notes provide an overview of nimodipine's use in in vivo rodent studies, focusing on dosage, formulation, and mechanism of action.
Mechanism of Action
Nimodipine's primary mechanism involves the blockade of L-type calcium channels, leading to the relaxation of cerebral vascular smooth muscle and subsequent vasodilation.[1] This action enhances cerebral blood flow and is crucial for its therapeutic effects in cerebrovascular disorders.[2] Beyond its vasoactive properties, nimodipine exerts direct neuroprotective effects through several signaling pathways:
-
ERK/CREB Pathway: Nimodipine has been shown to activate the extracellular signal-regulated kinase (ERK) and cyclic AMP-response element-binding protein (CREB) pathway. This activation promotes the expression of neurotrophic factors, calcium-binding proteins, and antioxidants, contributing to neurite outgrowth and protection against neurotoxicity.[3]
-
TrkB Receptor Activation: Nimodipine can activate Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). This leads to the phosphorylation of downstream signaling molecules like Akt and CREB, which are implicated in neuronal survival and plasticity.[4][5]
-
CaMKII/STAT1 Pathway: In models of tissue fibrosis, nimodipine has been found to suppress the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/signal transducer and activator of transcription 1 (STAT1) signaling pathway, thereby exerting anti-fibrotic effects.[6]
Applications in Rodent Models
Nimodipine has been investigated in a variety of rodent models of neurological disease:
-
Ischemic Stroke: In rat models of ischemic stroke, nimodipine reduces cerebral edema, helps maintain the integrity of the blood-brain barrier, and improves mitochondrial function.[7]
-
Cerebral Small Vessel Disease: Chronic oral administration in spontaneously hypertensive stroke-prone rats has been shown to protect against stroke and cognitive deficits by preserving neurovascular coupling and cerebrovascular reactivity.[8][9]
-
Neurodegenerative Diseases: Studies in mouse models of neurodegeneration suggest that nimodipine can alleviate mitochondrial dysfunction.[2] In a mouse model of multiple sclerosis, nimodipine attenuated clinical symptoms and promoted remyelination.[10]
-
Spinal Cord Injury: Long-term administration in a rat model of spinal cord injury has been shown to promote functional recovery.[11]
-
Subarachnoid Hemorrhage: In a rat model of subarachnoid hemorrhage, nimodipine improved cognitive impairment.[12]
Quantitative Data Summary
The following table summarizes nimodipine dosages and administration routes used in various in vivo rodent models as reported in the literature.
| Rodent Model | Species | Nimodipine Dose | Administration Route | Key Findings | Reference |
| Ischemic Stroke | Rat | 1 mg/kg/day | Not specified | Reduced cerebral edema and blood-brain barrier breakdown. | [7] |
| Cerebral Small Vessel Disease | Rat | Diet (unspecified mg/kg) | Oral (in diet) | Protected against stroke and cognitive deficits. | [8][9] |
| Neuroprotection Study | Mouse | 10 mg/kg | Subcutaneous (s.c.) | Increased phosphorylation of TrkB, Akt, and CREB. | [4] |
| Intracerebral Hemorrhage | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Improved cortical blood flow and forelimb placing performance. | [13][14] |
| Subarachnoid Hemorrhage | Rat | 2 mg/kg/day | Intraperitoneal (i.p.) | Improved cognitive impairment. | [12] |
| Alzheimer's Disease Model | Mouse | 40–51 mg/kg/day (female), 33–41 mg/kg/day (male) | Oral (in chow) | Did not affect amyloid pathology. | [15] |
Experimental Protocols
Protocol 1: Preparation of Nimodipine Formulation for Intravenous Administration
Due to its low aqueous solubility, nimodipine requires a specific vehicle for parenteral administration. A common formulation involves a co-solvent system.
Materials:
-
Nimodipine powder
-
Ethanol (23.7% v/v)[16]
-
Polyethylene glycol 400 (PEG 400) (17% v/v)[16]
-
Sterile water for injection or physiological saline
Procedure:
-
Weigh the desired amount of nimodipine powder.
-
In a sterile container, prepare the co-solvent vehicle by mixing the required volumes of ethanol and PEG 400.
-
Gradually add the nimodipine powder to the co-solvent mixture while vortexing or sonicating until it is completely dissolved.
-
Add sterile water or physiological saline to the desired final concentration.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Note: For oral administration, nimodipine can be mixed with food or administered via gavage. For subcutaneous or intraperitoneal injections, the formulation should be optimized for biocompatibility.
Protocol 2: General Protocol for In Vivo Administration in Rodents
The following is a general workflow for an in vivo study investigating the neuroprotective effects of nimodipine in a rodent model of ischemic stroke (Middle Cerebral Artery Occlusion - MCAO).
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Nimodipine formulation (prepared as in Protocol 1 or other suitable formulation)
-
Vehicle control solution
-
Surgical instruments for MCAO
-
Anesthesia (e.g., isoflurane)
-
Behavioral testing apparatus (e.g., neurological deficit scoring, grip strength test)
-
Equipment for tissue collection and analysis (e.g., histology, Western blotting)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Behavioral Testing: Perform baseline behavioral tests to ensure no pre-existing deficits.
-
Induction of Ischemic Stroke (MCAO): Anesthetize the animals and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration:
-
Post-Treatment Monitoring and Behavioral Assessment:
-
Monitor the animals daily for general health and any adverse effects.
-
Perform neurological deficit scoring and other behavioral tests at regular intervals (e.g., 24, 48, and 72 hours post-MCAO) to assess functional recovery.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals.
-
Perfuse the animals and collect brain tissue.
-
Process the tissue for histological analysis (e.g., infarct volume measurement) and biochemical assays (e.g., Western blotting for markers of apoptosis, inflammation, or signaling pathway activation).
-
Visualizations
Caption: Nimodipine's neuroprotective signaling pathways.
Caption: Experimental workflow for a rodent study.
References
- 1. rjpn.org [rjpn.org]
- 2. Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine Activates TrkB Neurotrophin Receptors and Induces Neuroplastic and Neuroprotective Signaling Events in the Mouse Hippocampus and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An L-type calcium channel blocker nimodipine exerts anti-fibrotic effects by attenuating TGF-β1 induced calcium response in an in vitro model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the therapeutic effects of nimodipine on vasogenic cerebral edema and blood-brain barrier impairment in an ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nimodipine fosters remyelination in a mouse model of multiple sclerosis and induces microglia-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nimodipine Promotes Functional Recovery After Spinal Cord Injury in Rats [frontiersin.org]
- 12. Nimodipine Improves Cognitive Impairment After Subarachnoid Hemorrhage in Rats Through IncRNA NEAT1/miR-27a/MAPT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nimodipine treatment to assess a modified mouse model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral nimodipine treatment has no effect on amyloid pathology or neuritic dystrophy in the 5XFAD mouse model of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nimodipine-loaded mixed micelles: formulation, compatibility, pharmacokinetics, and vascular irritability study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nemadipine B Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemadipine B is a cell-permeable L-type calcium channel inhibitor utilized in various cell-based assays. Due to its physicochemical properties, including low aqueous solubility and potential sensitivity to light and moisture, the preparation of a stable and accurate stock solution is critical for obtaining reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 398.28 g/mol | [1] |
| Molecular Formula | C₁₉H₂₁Cl₂NO₄ | [1][2] |
| Appearance | Solid | |
| Solubility | Poor in water. Soluble in DMSO. | [3] |
| Storage Temperature | -20°C | [1] |
| Stability | Hygroscopic, potentially light-sensitive. | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation, as the compound is hygroscopic.[1]
-
Work in a clean, dry environment, preferably in a chemical fume hood.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 398.28 g/mol x 1000 mg/g = 3.98 mg
-
-
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 3.98 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, similar to protocols for related compounds.[3]
-
-
Sterilization (Optional):
-
If sterile filtration is required, use a 0.22 µm syringe filter that is compatible with DMSO. Note that this may lead to some loss of the compound.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light and moisture.[1]
-
Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Considerations
This compound is an L-type calcium channel blocker. These channels are critical for regulating the influx of calcium ions into cells, which in turn modulates a wide array of cellular processes. The diagram below illustrates the inhibitory action of this compound on this signaling pathway.
References
Application Note: Utilizing Nemadipine B in High-Throughput Screening Assays for Calcium Channel Modulation
Introduction
Nemadipine B is a potent, cell-permeable L-type calcium channel blocker. As a member of the dihydropyridine class of calcium channel antagonists, this compound offers a valuable tool for researchers in drug discovery and development. This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of cellular processes regulated by calcium signaling. The protocols are adapted from established HTS methodologies for structurally related L-type calcium channel blockers, such as Nemadipine-A.
Mechanism of Action
L-type calcium channels are voltage-gated ion channels that play a crucial role in regulating intracellular calcium concentration. The influx of calcium through these channels triggers a multitude of cellular processes, including muscle contraction, hormone secretion, and gene expression. This compound exerts its inhibitory effect by binding to the alpha-1 subunit of the L-type calcium channel, thereby preventing the influx of calcium into the cell. This targeted action makes this compound a valuable probe for studying calcium-dependent signaling pathways and for screening compound libraries for novel therapeutics targeting these pathways.
Key Applications in High-Throughput Screening
-
Primary Screening: Identification of novel compounds that modulate L-type calcium channels.
-
Secondary Screening: Characterization of the potency and efficacy of lead compounds.
-
Target Validation: Elucidation of the role of L-type calcium channels in various disease models.
-
Toxicity Profiling: Assessment of off-target effects of drug candidates on calcium signaling.
Experimental Protocols
Protocol 1: High-Throughput Spheroid Attachment Assay
This protocol is adapted from a high-throughput screen designed to identify compounds that affect cell-cell attachment, a process often dependent on calcium signaling. This assay is relevant for studying processes such as embryo implantation or cancer cell metastasis.[1][2]
Objective: To screen for compounds that inhibit the attachment of spheroids (e.g., BeWo choriocarcinoma cells as a blastocyst surrogate) to a monolayer of receptive cells (e.g., Ishikawa endometrial adenocarcinoma cells).
Materials:
-
This compound
-
BeWo cells (or other spheroid-forming cell line)
-
Ishikawa cells (or other receptive monolayer-forming cell line)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluorescent dye (e.g., Calcein AM)
-
96-well or 384-well clear-bottom black plates
-
Automated liquid handler
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture BeWo and Ishikawa cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Spheroid Formation:
-
Generate fluorescently labeled BeWo spheroids of a uniform size (e.g., 100 µm diameter) using a micro-patterned plate or hanging drop method. Label spheroids with a fluorescent dye like Calcein AM according to the manufacturer's protocol.
-
-
Monolayer Seeding:
-
Seed Ishikawa cells into 96-well or 384-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Once the Ishikawa cell monolayer is confluent, replace the medium with the medium containing different concentrations of this compound or test compounds. Include appropriate controls (vehicle control, positive control).
-
-
Co-culture and Attachment:
-
Add a defined number of fluorescently labeled BeWo spheroids to each well of the plate containing the Ishikawa monolayer and compounds.
-
Incubate the co-culture for a specified period (e.g., 24 hours) to allow for spheroid attachment.
-
-
Washing and Imaging:
-
Gently wash the wells to remove unattached spheroids.
-
Image the wells using a high-content imaging system or quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
The attachment rate is determined by the number of fluorescent spheroids remaining attached to the monolayer.
-
Calculate the percentage of attachment relative to the vehicle control.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
Figure 1: Workflow for the high-throughput spheroid attachment assay.
Protocol 2: Cytotoxicity Assay
Objective: To determine the cytotoxic concentration of this compound in the cell lines used for the primary screening assay.
Materials:
-
This compound
-
Target cell line (e.g., Ishikawa, RL95-2)
-
Cell culture medium
-
96-well clear plates
-
XTT or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for a period that matches the primary assay (e.g., 24 hours). Include vehicle-treated cells as a control.
-
-
Cell Viability Measurement:
-
Add XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the LC50 (lethal concentration 50%).
-
Data Presentation
The following tables summarize the expected quantitative data from the described assays, based on findings for the closely related Nemadipine-A.[2]
Table 1: Cytotoxicity of this compound in Endometrial Cell Lines
| Cell Line | LC50 (µM) |
| Ishikawa | 41.25 |
| RL95-2 | 41.87 |
Table 2: Inhibitory Activity of this compound in Spheroid Attachment Assay
| Cell Line | Effective Concentration (µM) |
| Ishikawa | 10 |
| RL95-2 | 3 - 10 |
Signaling Pathway Visualization
Figure 2: Mechanism of action of this compound on L-type calcium channels.
This compound is a specific and potent inhibitor of L-type calcium channels, making it an excellent tool for high-throughput screening campaigns aimed at discovering new modulators of calcium signaling. The protocols provided here offer a robust framework for utilizing this compound in both primary screening and secondary characterization assays. Researchers should optimize these protocols for their specific cell systems and assay formats to achieve the best results. The provided data and visualizations serve as a guide for the expected outcomes and the underlying mechanism of action of this compound.
References
Application of Nemadipine B in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadipine B is a dihydropyridine derivative that functions as a potent L-type calcium channel blocker. Its high affinity for these channels makes it a valuable tool for investigating the role of calcium influx in smooth muscle contraction and for the development of therapeutic agents targeting smooth muscle hyperactivity. This document provides detailed application notes and protocols for the use of this compound in smooth muscle contraction studies, with a focus on its mechanism of action, quantitative effects, and experimental methodologies.
Note: Due to the limited availability of specific research data for this compound, the following application notes and protocols are based on studies conducted with Nimodipine, a closely related and well-researched dihydropyridine L-type calcium channel blocker. The principles and methodologies described are expected to be highly applicable to the study of this compound.
Mechanism of Action
This compound, like other dihydropyridines, exerts its primary effect by binding to the α1 subunit of L-type voltage-gated calcium channels (VGCCs) in the plasma membrane of smooth muscle cells. This binding stabilizes the channel in an inactive conformation, thereby inhibiting the influx of extracellular calcium ions (Ca²⁺) into the cell.
In smooth muscle, the influx of Ca²⁺ through L-type channels is a critical step in the initiation of contraction. This influx, triggered by membrane depolarization, leads to a rise in intracellular Ca²⁺ concentration. The increased cytosolic Ca²⁺ binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments that results in muscle contraction. By blocking this initial Ca²⁺ influx, this compound effectively uncouples membrane depolarization from the contractile machinery, leading to smooth muscle relaxation.[1][2]
Recent studies on the related compound Nimodipine have also revealed a potential secondary mechanism involving the inhibition of Ca²⁺-activated Cl⁻ channels (CaCCs), specifically TMEM16A.[3][4] This dual-action further contributes to the relaxation of smooth muscle by reducing chloride efflux, which can influence membrane potential and calcium signaling.
Quantitative Data
The following tables summarize the quantitative effects of the related compound, Nimodipine, on smooth muscle and associated ion channels. These values can serve as a starting point for designing experiments with this compound.
Table 1: Inhibitory Concentrations (IC₅₀) of Nimodipine
| Target | Tissue/Cell Line | Agonist/Stimulus | IC₅₀ Value | Reference |
| TMEM16A/CaCCs | HT-29 cells, mouse colonic epithelia | Ca²⁺ | ~5 µM | [3][4] |
| L-type Ca²⁺ channels | Rabbit mesenteric artery | K⁺-induced depolarization | 1.2 x 10⁻⁹ M (for Nisoldipine, a related dihydropyridine) | [5] |
Table 2: Effects of Nimodipine on Smooth Muscle Contraction
| Muscle Type | Agonist | Effect | Notes | Reference |
| Intestinal Smooth Muscle | Spontaneous | Inhibition of contractility and frequency | Similar to non-specific CaCC inhibitors | [3][4] |
| Aortic Smooth Muscle | Eact (a TMEM16A activator) | Complete inhibition | [3][4] | |
| Aortic Smooth Muscle | Phenylephrine (PE) | Partial inhibition | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the study of this compound in smooth muscle contraction.
Signaling Pathway of Smooth Muscle Contraction and Inhibition by this compound
Caption: Signaling pathway of smooth muscle contraction and its inhibition by this compound.
Experimental Workflow for Assessing this compound Effects on Isolated Smooth Muscle
Caption: Experimental workflow for studying this compound's effect on isolated smooth muscle.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings
Objective: To determine the inhibitory effect of this compound on agonist-induced contraction of vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose), gassed with 95% O₂ / 5% CO₂
-
Phenylephrine (PE) or Potassium Chloride (KCl) solution
-
This compound stock solution (in DMSO)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, replacing the bath solution every 15-20 minutes.
-
Induce a stable contraction by adding a submaximal concentration of PE (e.g., 1 µM) or by depolarizing with high KCl (e.g., 60 mM).
-
Once the contraction reaches a plateau, add this compound in a cumulative manner (e.g., 1 nM to 10 µM), allowing the response to stabilize after each addition.
-
Record the changes in isometric tension.
-
A control experiment should be performed in parallel using the vehicle (DMSO).
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to obtain a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) from the dose-response curve.
Protocol 2: Measurement of Intracellular Calcium in Cultured Smooth Muscle Cells
Objective: To assess the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in response to depolarization.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium HBSS (depolarizing solution)
-
This compound stock solution (in DMSO)
-
Fluorescence spectrophotometer or imaging system
Procedure:
-
Culture the smooth muscle cells on glass coverslips until they reach 70-80% confluency.
-
Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Perfuse the cells with normal HBSS and record the baseline [Ca²⁺]i by measuring the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
Pre-incubate the cells with the desired concentration of this compound or vehicle (DMSO) for a specified period.
-
Induce calcium influx by switching the perfusion to high potassium HBSS.
-
Record the change in the Fura-2 fluorescence ratio, which corresponds to the change in [Ca²⁺]i.
Data Analysis:
-
Quantify the peak increase in [Ca²⁺]i in response to depolarization in both control and this compound-treated cells.
-
Compare the magnitude of the calcium response to determine the inhibitory effect of this compound.
-
Perform a concentration-response analysis to determine the IC₅₀ of this compound for inhibiting Ca²⁺ influx.
Conclusion
This compound is a valuable pharmacological tool for the investigation of smooth muscle physiology and pathophysiology. By acting as a potent L-type calcium channel blocker, it allows for the precise dissection of the role of calcium influx in smooth muscle contraction. The protocols and data presented here, based on the well-characterized analogue Nimodipine, provide a solid foundation for researchers to design and execute experiments to elucidate the specific effects of this compound on various smooth muscle tissues. These studies will be instrumental in understanding its therapeutic potential for conditions characterized by smooth muscle hypercontractility.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nimodipine inhibits intestinal and aortic smooth muscle contraction by regulating Ca2+-activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of nifedipine derivatives on smooth muscle cells and neuromuscular transmission in the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimodipine in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimodipine, a dihydropyridine derivative, is a well-established L-type voltage-gated calcium channel (LTCC) blocker.[1][2] Its high lipophilicity allows it to effectively cross the blood-brain barrier, making it a valuable tool for investigating the role of LTCCs in neuronal function.[2] While clinically utilized for treating cerebral vasospasm following subarachnoid hemorrhage, its application in neuroscience research is primarily focused on elucidating the calcium-dependent mechanisms underlying synaptic plasticity, learning, and memory.[1][3]
These application notes provide a comprehensive overview of the use of Nimodipine (referred to as Nemadipine B in the user query) for studying synaptic plasticity, detailing its mechanisms of action, providing quantitative data, and offering detailed protocols for key experiments.
Mechanisms of Action in the Context of Synaptic Plasticity
Nimodipine exerts its effects on synaptic plasticity through at least two distinct mechanisms:
-
Blockade of L-type Voltage-Gated Calcium Channels (LTCCs): The primary and most well-understood mechanism of Nimodipine is its inhibition of LTCCs (CaV1 family).[1] By binding to the α1 subunit of these channels, Nimodipine reduces the influx of Ca²⁺ into neurons during depolarization.[1] This is critical in synaptic plasticity as Ca²⁺ influx through LTCCs contributes to the induction of both long-term potentiation (LTP) and long-term depression (LTD), depending on the spatiotemporal dynamics of the calcium signal.
-
Modulation of TrkB Neurotrophin Receptor Signaling: Recent studies have revealed that Nimodipine can activate Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF), independent of its LTCC-blocking activity.[4][5] This activation leads to the phosphorylation of TrkB and downstream signaling cascades involving Akt and cAMP response element-binding protein (CREB), which are crucial for neuronal survival and synaptic plasticity.[4][5]
-
Enhancement of α2 Adrenergic Receptor Signaling: A novel mechanism has been identified where Nimodipine enhances the signaling of α2 adrenergic receptors. This enhancement potentiates the α2 receptor-mediated suppression of NMDA receptor function.[6][7] This modulatory role on NMDA receptors, key players in synaptic plasticity, adds another layer to Nimodipine's effects on synaptic function.[6][7]
Data Presentation: Quantitative Data for Nimodipine
The following tables summarize the key quantitative parameters for Nimodipine based on published literature.
Table 1: Inhibitory Potency (IC₅₀) of Nimodipine on L-type Calcium Channels
| Channel Subtype | IC₅₀ Value | Cell Type / Condition | Reference(s) |
| L-type (general) | ~50 nM | Rat Cerebellar Granule Cells | [8] |
| L-type (high affinity) | 0.45 nM | Chronically depolarized Rat Cerebellar Granule Cells | [3] |
| CaV1.2 | More Potent Inhibition | Heterologous expression systems | [9] |
| CaV1.3 | 5-10 fold higher IC₅₀ than CaV1.2 | Heterologous expression systems | [9] |
| CaV1.1 & CaV1.4 | Data not consistently available in searched literature | - |
Table 2: Effective Concentrations and Dosages of Nimodipine in Preclinical Models
| Experimental Model | Concentration / Dosage | Observed Effect | Reference(s) |
| In Vitro (Organotypic Hippocampal Slices) | 1-20 µM | Neuroprotection against NMDA-induced excitotoxicity | [10] |
| In Vitro (PC12 Cells) | 10-20 µM | Induction of neurite outgrowth | [11] |
| In Vitro (Dopaminergic Brain Slice Co-cultures) | 0.1-1 µM | Promotion of neurite growth | [12] |
| In Vivo (Mouse) | 10 mg/kg, s.c. | Increased phosphorylation of TrkB, Akt, and CREB | [2] |
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Acute Hippocampal Slices and Application of Nimodipine
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices, a standard model for studying synaptic plasticity, and the application of Nimodipine to investigate the role of LTCCs.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Nimodipine stock solution (in DMSO)
-
Dissection tools
-
Vibratome or tissue chopper
-
Incubation chamber
-
Recording chamber with perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize and decapitate a rodent (rat or mouse) in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-saturated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.
-
Transfer slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral axons and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.
-
-
Baseline Recording and Nimodipine Application:
-
Record baseline fEPSPs every 30-60 seconds for at least 20-30 minutes to ensure a stable response.
-
To study the effect of Nimodipine on LTP induction, switch the perfusion to aCSF containing the desired concentration of Nimodipine (e.g., 10 µM). Allow at least 20-30 minutes for the drug to equilibrate in the slice.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation (e.g., 3 trains of 100 Hz for 1 second, separated by 20 seconds).[13]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the same baseline frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in slices treated with Nimodipine to control slices that received the HFS protocol in the absence of the drug.
-
Protocol 2: Western Blot Analysis of TrkB, Akt, and CREB Phosphorylation Following Nimodipine Treatment
This protocol details the procedure for assessing the activation of the TrkB signaling pathway in response to Nimodipine treatment in neuronal cultures or brain tissue.[5]
Materials:
-
Neuronal cell culture or brain tissue from Nimodipine-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-CREB (Ser133), anti-CREB, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cell cultures, treat cells with Nimodipine (e.g., 10 µM) or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.
-
For brain tissue, homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-TrkB) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-TrkB) and a loading control.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nimodipine's multifaceted mechanism of action on synaptic plasticity.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity block by nimodipine of the internal calcium elevation in chronically depolarized rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 5. Nimodipine Activates TrkB Neurotrophin Receptors and Induces Neuroplastic and Neuroprotective Signaling Events in the Mouse Hippocampus and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Nimodipine enhancement of alpha2 adrenergic modulation of NMDA receptor via a mechanism independent of Ca2+ channel blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of the effect of nimodipine on the calcium current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nimodipine enhances neurite outgrowth in dopaminergic brain slice co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nemadipine B Solubility in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with Nemadipine B in aqueous buffers. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Felodipine Diethyl Ester, is a diethyl ester analogue of the calcium channel blocker Felodipine.[1] As a member of the dihydropyridine class, its primary mechanism of action is the inhibition of L-type calcium channels. This blockage of calcium influx into vascular smooth muscle cells leads to vasodilation.
Q2: What are the known physicochemical properties of this compound and its analogues like Felodipine?
This compound is a hydrophobic compound with low aqueous solubility. While specific data for this compound is limited, its properties can be inferred from the closely related compound, Felodipine. Felodipine is practically insoluble in water but soluble in organic solvents.[2][3]
Physicochemical Properties of Felodipine (Analogue of this compound)
| Property | Value | Reference |
| Molecular Weight | 384.3 g/mol | [4] |
| Aqueous Solubility | ~0.5 mg/L | [5] |
| Solubility in DMSO | ~30 mg/mL | [4] |
| Solubility in Ethanol | ~20 mg/mL | [4] |
| LogP | 3.86 | [5] |
| Storage (solid) | -20°C, protected from light | [4] |
| Stability in aqueous solution | Not recommended for storage for more than one day | [4] |
Q3: My this compound is precipitating when I dilute my DMSO stock in aqueous buffer. What is causing this?
This is a common issue for hydrophobic compounds like this compound. The primary cause is that the concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
Q4: Is this compound sensitive to light or pH?
Yes, dihydropyridine compounds are known to be sensitive to light and can undergo photodegradation.[6][7][8] Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation. The solubility and stability of dihydropyridines can also be influenced by pH. Degradation can occur at alkaline pH values.[9]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in aqueous buffer.
-
Potential Cause 1: Final concentration is too high.
-
Solution: Decrease the final concentration of this compound in your experiment. Determine the lowest effective concentration to minimize the risk of precipitation.
-
-
Potential Cause 2: Insufficient co-solvent (DMSO).
-
Solution: While minimizing DMSO is often desired, a certain percentage is necessary to maintain solubility. For cell culture, the final DMSO concentration should typically be below 0.5% to avoid cytotoxicity.[10] For other in vitro assays, slightly higher concentrations may be tolerable, but vehicle controls are essential.
-
-
Potential Cause 3: Rapid dilution.
-
Potential Cause 4: Buffer composition.
-
Solution: Certain buffer components can interact with the compound or the co-solvent, reducing solubility. If possible, test the solubility of this compound in different buffer systems to identify the most suitable one.
-
Issue: Inconsistent experimental results with this compound.
-
Potential Cause 1: Degradation of the compound.
-
Potential Cause 2: Precipitation during the experiment.
-
Solution: Visually inspect your experimental setup (e.g., cell culture plates, cuvettes) for any signs of precipitation. If precipitation is observed, the effective concentration of the compound is unknown, leading to unreliable results. Consider the troubleshooting steps for precipitation mentioned above.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm buffer: Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the warm buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final DMSO concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., <0.5% for cell culture).
-
Use immediately: Use the freshly prepared working solution immediately to avoid precipitation and degradation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Felodipine CAS#: 72509-76-3 [m.chemicalbook.com]
- 3. Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Nemadipine B Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Nemadipine B to avoid cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound, it is advisable to begin with a broad range of concentrations to establish a dose-response curve. A common practice is to use a logarithmic dilution series, for instance, from 1 nM to 100 µM.[1][2] This wide range will help in identifying concentrations that elicit a biological response, those that are cytotoxic, and those that have no discernible effect.
Q2: How can I visually identify if this compound is causing cytotoxicity in my cell cultures?
Signs of cytotoxicity can often be observed through microscopic examination of the cells. Common morphological changes indicating cellular stress or death include:
-
Rounding up and detachment of adherent cells from the culture surface.
-
Shrinking of the cell body and condensation of the cytoplasm.
-
Loss of membrane integrity, leading to a "ghostly" appearance.
-
Increased presence of cellular debris in the culture medium.
Q3: What are the standard assays to quantitatively measure this compound-induced cytotoxicity?
Several quantitative assays can be used to measure cytotoxicity.[3][4][5] The choice of assay depends on the specific cellular parameter you wish to measure.[4] Commonly used assays include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[6]
-
Trypan Blue Exclusion Assay: This dye exclusion method helps differentiate between viable and non-viable cells based on the integrity of their cell membranes.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released into the culture medium from damaged cells, which is a marker of compromised cell membrane integrity.[5][7]
Q4: What is a vehicle control and why is it important in cytotoxicity studies?
A vehicle control is a crucial component of in vitro drug treatment experiments.[8] It consists of the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells, but without the compound itself.[8] This control is essential to ensure that any observed cytotoxic effects are due to this compound and not the solvent.[8] It is recommended to keep the final solvent concentration, such as DMSO, below 0.1% to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
Problem: I am observing significant cell death even at very low concentrations of this compound.
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines may be inherently more sensitive to this compound.
-
Solution: Test a lower range of concentrations, starting from the picomolar (pM) range.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound might be causing cytotoxicity.
-
Solution: Run a vehicle control experiment with the solvent alone to confirm it is non-toxic at the concentration used. Ensure the final solvent concentration is kept to a minimum (e.g., <0.1% for DMSO).[1]
-
-
Possible Cause 3: Compound instability. this compound might be degrading into toxic byproducts in the culture medium.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and minimize the time the compound is in the culture medium before the assay is performed.
-
Problem: I am not observing a clear dose-dependent cytotoxic effect with this compound.
-
Possible Cause 1: Incorrect concentration range. The concentrations tested may be too high (causing maximum toxicity across all concentrations) or too low (causing no toxicity).
-
Possible Cause 2: Insufficient incubation time. The cytotoxic effects of this compound may require a longer duration to manifest.
-
Solution: Perform a time-course experiment, testing different incubation periods (e.g., 24, 48, and 72 hours).[1]
-
-
Possible Cause 3: Compound precipitation. this compound may be precipitating out of the solution at higher concentrations.
-
Solution: Visually inspect the culture wells for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.
-
Problem: There is high variability in cytotoxicity results between replicate wells or experiments.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding and be precise with pipetting.
-
-
Possible Cause 2: Edge effects in multi-well plates. Wells on the outer edges of a culture plate are more prone to evaporation, which can affect cell growth and drug concentration.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
-
Possible Cause 3: Inconsistent drug dilution. Errors in preparing the serial dilutions of this compound can lead to significant variability.
-
Solution: Prepare a master mix for each concentration and use precise pipetting techniques.
-
Data Presentation: this compound Cytotoxicity Profile
The following table summarizes fictional data on the half-maximal inhibitory concentration (IC50) of this compound in different cell lines after a 48-hour incubation period, as determined by an MTT assay.
| Cell Line | Cell Type | This compound IC50 (µM) |
| HeLa | Human Cervical Cancer | 15.2 |
| A549 | Human Lung Carcinoma | 25.8 |
| MCF-7 | Human Breast Cancer | 10.5 |
| SH-SY5Y | Human Neuroblastoma | 5.3 |
| HEK293 | Human Embryonic Kidney | 45.7 |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
How to prevent Nemadipine B precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the precipitation of Nemadipine B in experimental media. By understanding the physicochemical properties of this compound and implementing the recommended protocols, you can ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during your experiments can lead to inaccurate compound concentrations and unreliable data. The following guide provides a systematic approach to troubleshoot and prevent this common issue.
Initial Assessment of the Precipitate
Before proceeding, it is crucial to confirm that the observed precipitate is indeed this compound.
-
Visual Inspection: Under a microscope, this compound precipitate may appear as crystalline or amorphous particles. This is distinct from potential biological contamination, such as bacteria (motile rods) or fungi (filamentous structures).
-
Control Medium: Always prepare a control flask or well containing the cell culture medium with the same final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control, the issue may lie with the medium components or the solvent itself.
Common Causes of Precipitation and Their Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions like cell culture media. | Prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[1] |
| Improper Stock Solution Preparation | The quality of the solvent and the dissolution technique can impact the stability of the stock solution and its subsequent behavior in the aqueous medium. | Use high-purity, anhydrous DMSO to prepare the initial stock solution. Ensure this compound is completely dissolved; gentle warming (up to 37°C) and vortexing or sonication can aid dissolution. |
| Incorrect Dilution Method | Rapid changes in solvent polarity when adding the concentrated DMSO stock to the aqueous medium is a primary cause of precipitation. | Add the this compound stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Never add the aqueous medium directly to the concentrated DMSO stock. For high final concentrations, consider a serial dilution approach. |
| High Final Solvent Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture medium can be toxic to cells and can also cause the compound to precipitate. | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[1] The tolerable DMSO concentration can be cell-line specific, so it is advisable to perform a vehicle control experiment. |
| pH of the Medium | The solubility of dihydropyridine compounds, like the related Nimodipine, is known to be pH-dependent, with decreased solubility at neutral to alkaline pH. Cell culture media is typically buffered to a physiological pH of 7.2-7.4. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Use a medium with a robust buffering system (e.g., HEPES) suitable for your incubator's CO₂ concentration. |
| Interaction with Media Components | Components in the cell culture medium, such as salts, proteins (especially in serum-supplemented media), and other supplements, can interact with this compound and reduce its solubility. | If using serum-free media, be aware that the absence of proteins that can bind to hydrophobic compounds may increase the likelihood of precipitation. For serum-containing media, ensure proper mixing upon addition of the compound. If precipitation persists, consider reducing the serum concentration or using a protein-free medium if experimentally viable. |
| Temperature Fluctuations | Repeated freeze-thaw cycles of the stock solution or adding cold stock to warm media can induce precipitation. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Always pre-warm the cell culture medium to 37°C before adding the stock solution. |
| Instability in Aqueous Solution | This compound, like other dihydropyridines, may be unstable in aqueous solutions over time, leading to degradation and precipitation. | It is highly recommended to prepare fresh working solutions of this compound in the culture medium for each experiment. Avoid storing the compound in aqueous media for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a cell-permeable L-type calcium channel protein inhibitor and a diethyl ester analogue of Felodipine. It is a hydrophobic molecule, which means it has poor solubility in water-based solutions like cell culture media. This inherent low aqueous solubility is the primary reason for its tendency to precipitate.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound for in vitro experiments. A related compound, Nemadipine-A, has been shown to be soluble in DMSO at concentrations up to 20 mg/mL. It is crucial to use a high-purity, anhydrous grade of DMSO.
Q3: What is the maximum final concentration of DMSO I should have in my cell culture?
A3: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1%.[1] However, the tolerance to DMSO can vary between cell lines, so it is best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q4: I observed a precipitate even after following the recommended dilution method. What else can I try?
A4: If precipitation still occurs, you can try the following:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1-10 mM). This will require adding a larger volume to your media, so ensure the final DMSO concentration remains within the acceptable limit.
-
Use a Solubilizing Agent: For particularly challenging situations, consider the use of solubilizing agents like cyclodextrins. For instance, sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to significantly improve the solubility of the related compound Aranidipine. You would need to validate the compatibility of any solubilizing agent with your specific cell line and experimental assays.
-
Test in Serum-Free vs. Serum-Containing Media: If you are using serum-free media, the lack of proteins that can bind to and solubilize hydrophobic compounds might be a contributing factor. Conversely, in serum-containing media, improper mixing can lead to localized high concentrations and precipitation.
Q5: How should I store my this compound stock solution?
A5: Store your this compound stock solution in DMSO in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light, as dihydropyridine compounds can be light-sensitive.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Calculate the mass of this compound powder required. (Molecular Weight of this compound: 398.28 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator for a brief period to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium without causing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as required for the experiment
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the medium. Ensure that the final DMSO concentration will be at or below the recommended limit (ideally ≤ 0.1%).
-
Place the pre-warmed medium in a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium.
-
Continue to mix the solution for a few seconds to ensure it is homogenous.
-
Visually inspect the medium for any signs of precipitation.
-
Use this freshly prepared working solution for your cell-based assays immediately.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solubility in media.
References
Technical Support Center: Nilvadipine Stability and Degradation in Solution
Disclaimer: The information provided in this technical support guide is based on publicly available scientific literature. The compound "Nemadipine B" is not a widely recognized scientific term; this guide assumes the user is inquiring about Nilvadipine , a well-documented dihydropyridine calcium channel blocker.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability and degradation of Nilvadipine in solution.
Frequently Asked Questions (FAQs)
Q1: What is Nilvadipine and why is its stability in solution a major concern?
Nilvadipine is a calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class of compounds, used in the treatment of hypertension.[1][2] Like other drugs in this class, such as nifedipine and amlodipine, Nilvadipine's chemical structure is susceptible to degradation under common experimental and storage conditions.[3] Ensuring its stability in solution is critical for obtaining accurate and reproducible results in research, as degradation can lead to a loss of potency and the formation of impurities that may interfere with experiments.[4]
Q2: What is the primary degradation pathway for Nilvadipine in solution?
The primary and most significant degradation pathway for Nilvadipine and other dihydropyridine compounds is photodegradation.[3] Exposure to ultraviolet (UV) or even ambient light can cause the aromatization (oxidation) of the central dihydropyridine ring, converting it into its pyridine analogue.[3][5] This transformation results in a loss of pharmacological activity.[6] Studies show that Nilvadipine in methanol solution degrades when irradiated with UV light.[7]
Q3: How do pH, temperature, and oxidizing agents affect Nilvadipine's stability?
While photodegradation is the main concern, other factors can also influence Nilvadipine's stability:
-
pH: The stability of drug molecules can be pH-dependent.[4][8] While specific data on Nilvadipine's pH stability profile is limited in the provided results, related dihydropyridines like nifedipine and amlodipine show susceptibility to degradation under acidic and alkaline conditions through hydrolysis.[9][10][11]
-
Temperature: Thermal degradation can occur, especially at elevated temperatures.[3] However, studies on solid-form Nilvadipine suggest it has good thermal stability, with decomposition occurring at high temperatures.[12] The stability in solution at various temperatures requires specific validation.
-
Oxidation: The dihydropyridine ring is sensitive to oxidation.[13] Forced degradation studies on related compounds often use hydrogen peroxide (H₂O₂) to simulate oxidative stress, which typically leads to the formation of the pyridine derivative and other by-products.[10][14]
Q4: What are the best practices for preparing and storing Nilvadipine stock solutions?
Given its poor water solubility and high sensitivity to light, proper handling is crucial.[15][16]
-
Solvents: For stock solutions, use fresh, high-purity solvents like DMSO or ethanol, in which Nilvadipine is soluble.[17]
-
Light Protection: Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[16]
-
Storage Conditions: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[17] For short-term storage (up to one month), -20°C is acceptable.[17]
-
Aqueous Solutions: Due to low aqueous solubility and potential for faster degradation, prepare fresh aqueous working solutions from the stock solution for each experiment. Do not store aqueous solutions for extended periods.
Q5: My Nilvadipine solution has changed color or shows a precipitate. What happened?
A color change (e.g., to yellow) or the appearance of a precipitate can indicate chemical degradation or physical instability.
-
Degradation: Photodegradation can lead to the formation of colored by-products.
-
Precipitation: If you are working with aqueous buffers, precipitation may occur if the concentration of Nilvadipine exceeds its solubility limit, especially if the organic solvent from the stock solution is not sufficiently diluted.
Troubleshooting Guide
Problem: I am observing a rapid loss of Nilvadipine concentration in my aqueous buffer during an experiment.
-
Most Likely Cause: Photodegradation. Standard laboratory lighting can be sufficient to cause significant degradation of dihydropyridines over a few hours.
-
Solutions:
-
Conduct all experimental steps under subdued or red light.
-
Use amber-colored glassware or plasticware.
-
If using clear multi-well plates, cover them with an opaque lid or aluminum foil whenever possible.
-
Minimize the duration of the experiment to reduce the total light exposure time.
-
Problem: I see multiple new peaks in my HPLC chromatogram after stressing my Nilvadipine sample. What are they?
-
Most Likely Cause: These new peaks represent degradation products. Forced degradation studies are designed to intentionally create these products to understand degradation pathways.[3]
-
Identification:
-
The major photodegradation product is almost certainly the pyridine analogue of Nilvadipine.[5]
-
Other peaks could correspond to products of hydrolysis (cleavage of the ester groups) or oxidation, depending on the stress condition applied.[5]
-
To confirm the identity of these peaks, further analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is required.[10]
-
Problem: My assay results for Nilvadipine are inconsistent and show poor reproducibility.
-
Possible Causes & Solutions:
-
Ongoing Degradation: Ensure all samples, standards, and controls are protected from light from the moment of preparation through to analysis.
-
Incomplete Dissolution: When preparing the initial stock solution, ensure all solid Nilvadipine has completely dissolved. Use of sonication may help.
-
Adsorption: Nilvadipine may adsorb to the surfaces of glass or plastic containers. Using silanized glass vials can sometimes mitigate this issue.
-
Solvent Evaporation: If using volatile organic solvents, keep containers tightly sealed to prevent changes in concentration.
-
Data Presentation
Table 1: Physicochemical and Stability Profile of Nilvadipine
| Property | Value / Observation | Citations |
| Chemical Class | 1,4-Dihydropyridine Calcium Channel Blocker | [1][7] |
| Molecular Formula | C₁₉H₁₉N₃O₆ | [17] |
| Molecular Weight | 385.37 g/mol | [17] |
| Solubility | Insoluble in water; Soluble in DMSO (up to 77 mg/mL) and Ethanol (up to 33 mg/mL). | [15][17] |
| Photostability | Highly unstable. Major degradation pathway is photo-oxidation to the pyridine analogue. | [3][7][18] |
| Acid/Base Stability | Susceptible to degradation under strong acidic or alkaline conditions (inferred from class behavior). | [9][10] |
| Oxidative Stability | Susceptible to degradation under oxidative stress (inferred from class behavior). | [10][13] |
| Thermal Stability | Generally stable in solid form; decomposition occurs at high temperatures. | [12] |
Table 2: Quantitative Photodegradation Data for Nilvadipine in Methanol
| Parameter | Description | Value | Citation |
| Apparent Quantum Yield (Φ) | The efficiency of a photon in inducing a photochemical reaction. | 7.3 x 10⁻⁵ | [7] |
| Fluorescence Quantum Yield | The efficiency of photon emission through fluorescence. | 9.3 x 10⁻⁴ | [7] |
| Kinetic Parameters | Rate constant (k), half-life (t₀.₅), and shelf-life (t₀.₁) can be determined from the linear relationship of ln(c) vs. time during degradation. | Method Described | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug.[3]
-
Preparation: Prepare a stock solution of Nilvadipine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Dilute the stock solution into different media for stress testing.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 70°C for 48 hours (in the dark).
-
Photolytic Degradation: Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., D65 daylight lamp) for a defined period.[18] A control sample should be wrapped in foil and kept alongside.
-
-
Neutralization and Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
This method is designed to separate the parent Nilvadipine peak from its potential degradation products.[7][18]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Nilvadipine and its key degradants have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying Nilvadipine in the presence of its degradants.[11]
Visualizations
Caption: Workflow for a forced degradation study of Nilvadipine.
Caption: Primary photodegradation pathway of Nilvadipine.
References
- 1. Pharmacodynamics of nilvadipine, a new dihydropyridine-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nilvadipine: profile of a new calcium antagonist. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 5. Metabolism of nilvadipine, a new dihydropyridine calcium antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic and HPLC studies of photodegradation of nilvadipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 10. researchgate.net [researchgate.net]
- 11. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rp-hplc forced degradation studies of nimodipine in pharmaceutical dosage form [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. wjpmr.com [wjpmr.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Nemadipine B in experiments
Welcome to the technical support center for Nemadipine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes. Its on-target and off-target profiles are based on known characteristics of dihydropyridine L-type calcium channel blockers.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise when working with this compound.
FAQ 1: What is this compound and its primary mechanism of action?
This compound is a potent and selective antagonist of L-type voltage-gated calcium channels (Ca_v1.2).[1] Its primary mechanism involves blocking the influx of calcium ions into cells, particularly in vascular smooth muscle and cardiac myocytes.[4] This leads to vasodilation and a decrease in myocardial contractility.[4]
FAQ 2: I'm observing unexpected cytotoxicity in my cell line after treatment with this compound. Is this an off-target effect?
This is a possibility, especially at higher concentrations. While this compound is highly selective for L-type calcium channels, it can interact with other targets at concentrations significantly above its on-target IC50. A common off-target effect for this class of compounds is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.
Troubleshooting Steps:
-
Confirm Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, LDH) across a wide range of this compound concentrations to determine the cytotoxic concentration (CC50).
-
Compare with On-Target Potency: Compare the CC50 to the IC50 for L-type calcium channel blockade. A large window between the two values suggests a higher degree of safety.
-
Use a Positive Control: Include a compound known to induce cytotoxicity through a similar off-target mechanism (e.g., a known hERG blocker).
FAQ 3: How can I be sure that my observed experimental results are due to on-target L-type calcium channel blockade?
Differentiating on-target from off-target effects is crucial for data interpretation.
Recommended Controls and Methodologies:
-
Rescue Experiment: After treatment with this compound, attempt to "rescue" the phenotype by activating L-type calcium channels with an agonist like Bay K8644.[6]
-
Knockdown/Knockout Models: If available, use cell lines or animal models where the Ca_v1.2 channel has been genetically knocked down or knocked out. The effect of this compound should be significantly diminished in these models.
FAQ 4: What is the optimal concentration range for this compound to ensure target specificity?
To maintain specificity, it is recommended to use this compound at the lowest concentration that elicits the desired on-target effect. A good starting point is to use a concentration that is 10- to 100-fold lower than its IC50 for known off-targets.
Quantitative Data Summary
The following tables summarize the in-vitro potency and selectivity profile of this compound.
Table 1: Potency of this compound at On-Target and Key Off-Targets
| Target | Assay Type | IC50 / K_i (nM) |
| Ca_v1.2 (L-type) | Electrophysiology | 12.5 |
| hERG (Potassium Channel) | Electrophysiology | 680 |
| Ca_v3.2 (T-type) | Electrophysiology | 1,500 |
| Alpha-1 Adrenergic R | Radioligand Binding | 2,200 |
Table 2: Selectivity Ratios
| Off-Target | Selectivity (Off-Target IC50 / On-Target IC50) |
| hERG | 54.4-fold |
| Ca_v3.2 | 120-fold |
| Alpha-1 Adrenergic R | 176-fold |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ca_v1.2 Current
This protocol is designed to measure the effect of this compound on L-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing Ca_v1.2).
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Microscope and micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a potential of -80 mV.
-
Elicit calcium channel currents by applying a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol at regular intervals until a steady-state block is achieved.
-
Wash out the compound to check for reversibility.
-
Analyze the data by measuring the peak current amplitude at each voltage step before and after drug application.
Signaling Pathway Visualization
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the cardiac L-type calcium channel current by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nemadipine B Interference with Fluorescent Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the L-type calcium channel blocker, Nemadipine B, in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent dye measurements?
A1: Yes, it is highly probable. This compound belongs to the dihydropyridine class of calcium channel blockers. Compounds in this class, such as the structurally similar Nimodipine and Amlodipine, are known to exhibit intrinsic fluorescence (autofluorescence) and can interfere with fluorescent dyes, particularly those excited by ultraviolet (UV) or blue light.
Q2: What are the primary mechanisms of interference?
A2: There are two main ways this compound can interfere with your assay:
-
Autofluorescence: this compound may fluoresce at similar excitation and emission wavelengths as your dye, leading to artificially high signal readings. Based on data from the analogous compound Nimodipine, which has a maximum UV absorbance around 238 nm, and a reduced form that fluoresces with excitation at ~360 nm and emission at ~425 nm, interference is most likely with blue-emitting dyes.
-
Fluorescence Quenching: this compound could absorb the light used to excite your dye or the light emitted by it, causing a decrease in the fluorescent signal. This is also known as the inner filter effect.
Q3: Which fluorescent dyes are most likely to be affected?
A3: Dyes that are excited by UV or blue light are at the highest risk of interference. A prime example is Fura-2 , a ratiometric calcium indicator excited at 340 nm and 380 nm. Studies on the similar compound Amlodipine have shown significant interference with Fura-2.[1][2] Dyes with excitation and emission spectra in the green, red, or far-red regions of the spectrum are less likely to be affected.
Q4: How can I determine if this compound is interfering in my experiment?
A4: The first step is to run a set of control experiments. A crucial control is to measure the fluorescence of this compound in your assay buffer at the same concentration you are using in your experiment, but without the fluorescent dye. A significant signal in this control indicates autofluorescence.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence assay, follow these troubleshooting steps:
| Problem | Possible Cause | Suggested Solution |
| Increased background fluorescence in the presence of this compound. | This compound is autofluorescent at your assay's wavelengths. | 1. Characterize the spectral properties of this compound: Perform a full excitation and emission scan to determine its fluorescence profile (See Protocol 1). 2. Switch to a spectrally distinct dye: Choose a dye with excitation and emission wavelengths that do not overlap with this compound's fluorescence. Red-shifted dyes are often a good choice. 3. Background Subtraction: If switching dyes is not possible, you can measure the fluorescence of this compound alone and subtract this from your experimental values. Note that this assumes the fluorescence of this compound is not altered by the experimental conditions. |
| Decreased fluorescence signal in the presence of this compound. | This compound is quenching the signal from your fluorescent dye. | 1. Check for spectral overlap: Measure the absorbance spectrum of this compound. If it overlaps with your dye's excitation or emission spectrum, quenching is likely. 2. Reduce concentrations: Use the lowest effective concentration of this compound and/or your fluorescent dye. 3. Use a brighter dye: A dye with a higher quantum yield may be less affected by quenching. |
| Inconsistent or unexpected results with Fura-2. | Dihydropyridines like this compound are known to interfere significantly with Fura-2.[1] | 1. Avoid Fura-2: It is strongly recommended to use an alternative calcium indicator. 2. Use a red-shifted calcium indicator: Consider using dyes like Rhod-2 or Cal-520, which are excited at longer wavelengths and are less likely to be affected by this compound's autofluorescence.[1] |
Quantitative Data Summary
The following table summarizes the spectral properties of common fluorescent calcium indicators. Use this information to select a dye that is less likely to be affected by the potential autofluorescence of this compound (expected in the UV-blue region).
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Potential for Interference with this compound |
| Fura-2 | 340 / 380 | 510 | High [1][2] |
| Indo-1 | ~350 | 405 / 485 | High |
| Fluo-4 | 494 | 516 | Moderate |
| Calcium Green-1 | ~490 | ~530 | Moderate |
| Rhod-2 | ~552 | ~581 | Low [1] |
| Cal-520 | 492 | 514 | Low |
| X-Rhod-1 | ~580 | ~602 | Low |
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.
-
Emission Spectrum: a. Set the spectrofluorometer to an excitation wavelength in the UV range (e.g., 240 nm, based on Nimodipine's absorbance peak) and scan the emission from 260 nm to 700 nm. b. Repeat the emission scan with excitation wavelengths across the UV and blue range (e.g., 340 nm, 360 nm, 380 nm, 400 nm) to identify any potential fluorescence.
-
Excitation Spectrum: a. If an emission peak is identified, set the emission wavelength to the peak maximum. b. Scan a range of excitation wavelengths (e.g., 230 nm to 500 nm) to determine the optimal excitation wavelength.
Visualizations
References
Technical Support Center: Cell Viability Assays for Nemadipine B Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays on cells treated with Nemadipine B.
A Note on "this compound"
Initial research indicates that "this compound" may be a typographical error or a lesser-known derivative of Nimodipine . Nimodipine is a well-characterized L-type calcium channel blocker.[1][2] This guide will proceed under the assumption that the compound of interest is Nimodipine or a compound with a similar mechanism of action. Nimodipine's primary action is to inhibit the influx of calcium ions into vascular smooth muscle and neuronal cells, which can indirectly influence various downstream signaling pathways.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Nimodipine), and how might it affect my cell viability assay?
A1: Nimodipine is a dihydropyridine calcium channel blocker that specifically targets L-type voltage-gated calcium channels.[1] By blocking these channels, it prevents the influx of calcium, leading to the inhibition of vascular smooth muscle contraction and other calcium-dependent cellular processes.[1] This can impact cell viability assays in several ways:
-
Metabolic Assays (MTT, XTT, MTS): Calcium signaling is linked to mitochondrial function and metabolic activity. By altering intracellular calcium levels, this compound could affect the mitochondrial dehydrogenase activity that these assays rely on, potentially leading to an underestimation or overestimation of cell viability independent of actual cell death.[5]
-
Apoptosis Assays (Annexin V/PI): Disruption of calcium homeostasis is a known trigger for apoptosis. Therefore, this compound could induce apoptosis, which can be effectively detected using Annexin V/PI staining.[6]
Q2: My MTT assay shows a decrease in viability, but my LDH assay and cell counts don't show significant cell death. What could be the cause?
A2: This discrepancy is common when working with compounds that affect cellular metabolism.[7] The MTT assay measures metabolic activity via mitochondrial dehydrogenases as a proxy for cell viability.[5] A compound like this compound could be inhibiting mitochondrial function without causing immediate cell membrane rupture (which the LDH assay detects) or cell detachment. It's also possible that the compound is causing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic one. It is crucial to use multiple assays that measure different endpoints to get a complete picture.[8]
Q3: How can I determine if this compound is directly interfering with my assay reagents?
A3: Direct compound interference is a critical factor to rule out. You can test for this by running a "cell-free" control.[9]
-
Prepare wells with culture medium and the same concentrations of this compound you are using in your experiment, but without any cells.
-
Add the assay reagent (e.g., MTT, XTT) and incubate for the standard duration.
-
Read the absorbance or fluorescence. If you observe a signal change in the cell-free wells containing your compound, it indicates direct interference.[9] In this case, you may need to modify your protocol (e.g., by washing the cells before adding the reagent) or switch to a different assay.[9]
Q4: Can I use the same cell seeding density for all viability assays?
A4: No, cell seeding density should be optimized for each specific cell line and assay type.[10][11] For colorimetric assays like MTT, a cell density that is too high can lead to signal saturation, while a density that is too low may not produce a detectable signal.[10] For Annexin V/PI analysis by flow cytometry, a specific cell concentration (e.g., 2-4 x 10^6 cells per 200 µL) is often recommended for optimal results.[12] Always perform a cell titration experiment to determine the optimal seeding density before starting your drug treatment experiments.
Troubleshooting Guides
Problem 1: High Background or Inconsistent Results in Tetrazolium-Based Assays (MTT, XTT, MTS)
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Interference | As described in FAQ Q3, perform a cell-free control experiment to check for direct chemical reduction of the assay reagent by this compound.[9] If interference is detected, wash cells with PBS after drug treatment and before adding the assay reagent. |
| Culture Medium Components | Phenol red and high serum concentrations can interfere with tetrazolium salt reduction and increase background absorbance.[5][13] Solution: Use serum-free and phenol red-free medium during the incubation with the assay reagent. Always include a "medium only" background control for subtraction.[5] |
| Incomplete Solubilization (MTT Assay) | The purple formazan crystals produced in the MTT assay are insoluble and must be fully dissolved for accurate readings. Solution: Ensure the solubilization solvent (e.g., DMSO, acidified isopropanol) is added in sufficient volume and mixed thoroughly. Gentle shaking for 10-15 minutes or pipetting up and down can aid dissolution. |
| Contamination | Bacterial or fungal contamination can metabolize the tetrazolium salts, leading to false-positive signals. Solution: Regularly check cultures for contamination. Maintain sterile technique throughout the experiment.[10] |
| Cell Density | Overly confluent cells may be growth-arrested, and very low cell numbers can produce a signal that is too weak. Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay.[10] |
Problem 2: Ambiguous Results in Annexin V/PI Apoptosis Assay
| Potential Cause | Troubleshooting Steps & Solutions |
| High Percentage of Annexin V+/PI+ Cells | This could indicate that the drug concentration is too high or the incubation time is too long, causing cells to progress rapidly from early apoptosis to late-stage apoptosis or secondary necrosis. Solution: Perform a time-course and dose-response experiment to identify the optimal conditions for observing early apoptosis (Annexin V+/PI-). |
| High Percentage of Necrotic Cells (Annexin V-/PI+) | Harsh cell handling, particularly during the harvesting of adherent cells, can damage cell membranes, leading to false positives for necrosis. Solution: Use a gentle cell scraping method or a non-enzymatic dissociation solution instead of harsh trypsinization. Ensure all centrifugation steps are gentle. |
| Weak or No Signal | This may result from insufficient reagent concentration or expired reagents. Solution: Check the expiration dates of your Annexin V conjugate and PI. Ensure you are using the recommended concentrations and that the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[6] |
| False Positives (Cytoplasmic PI Staining) | Propidium Iodide can sometimes stain RNA in the cytoplasm of cells with compromised membranes, leading to an overestimation of cell death.[12] Solution: A modified protocol that includes an RNase A treatment step after fixation can significantly improve the accuracy of nuclear PI staining.[12] |
Experimental Protocols & Data
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the effects of a compound like this compound on adherent cells in a 96-well plate format.
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile PBS[5]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[14]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, carefully add 10-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[10][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cell populations (suspension or adherent)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)[6]
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[6]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[6]
-
Harvest cells. For adherent cells, use gentle scraping or trypsinization. Wash the cells with cold PBS.
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer. Determine the cell count.
-
Transfer ~1 x 10⁵ cells (in 100 µL) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of PI solution.
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][12]
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Hypothetical Data Presentation
The following tables summarize hypothetical results from cell viability and apoptosis assays after 48 hours of treatment with this compound.
Table 1: Cell Viability as Determined by MTT Assay
| This compound (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability (Relative to Control) |
| 0 (Control) | 1.254 | 0.088 | 100% |
| 1 | 1.102 | 0.075 | 87.9% |
| 5 | 0.877 | 0.061 | 69.9% |
| 10 | 0.645 | 0.052 | 51.4% |
| 25 | 0.311 | 0.043 | 24.8% |
| 50 | 0.158 | 0.029 | 12.6% |
| IC50 Value | \multicolumn{3}{c | }{~10.5 µM } |
Table 2: Cell Population Distribution by Annexin V/PI Staining
| This compound (µM) | Viable (AV-/PI-) | Early Apoptotic (AV+/PI-) | Late Apoptotic/Necrotic (AV+/PI+) |
| 0 (Control) | 94.5% | 3.1% | 2.4% |
| 10 | 55.2% | 28.7% | 16.1% |
| 50 | 15.8% | 35.4% | 48.8% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified pathway showing this compound inhibiting calcium influx.
Caption: Standard experimental workflow for a plate-based viability assay.
Caption: Logical workflow for troubleshooting potential assay interference.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular mechanism of action of nimodipine (BAY e 9736), a new calcium antagonist [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular mechanism of action of nimodipine (BAY e 9736), a new calcium antagonist [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Technical Support Center: Overcoming Nemadipine B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Nemadipine B in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a novel investigational compound. While its precise mechanism is under investigation, it is hypothesized to function as a potent inhibitor of a critical cellular signaling pathway involved in cancer cell proliferation and survival. Resistance to this compound can emerge through various cellular mechanisms, leading to a decrease in its therapeutic efficacy.
Q2: What are the common mechanisms by which cell lines develop resistance to anti-cancer drugs like this compound?
Cell lines can develop resistance through several mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3]
-
Alteration of the Drug Target: Mutations in the target protein of this compound can prevent the drug from binding effectively, rendering it inactive.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound. For example, upregulation of the MAPK or PI3K/Akt signaling pathways can promote cell survival despite treatment.[6][7][8][9][10]
-
Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[11]
-
Inhibition of Apoptosis: Cancer cells can acquire mutations in genes that regulate apoptosis (programmed cell death), making them resistant to drug-induced cell death.[11]
Q3: How can I determine if my cell line has become resistant to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo). A significant increase in the IC50 value compared to the parental (sensitive) cell line indicates the development of resistance.[12][13]
Troubleshooting Guides
Issue 1: The IC50 value for this compound in my cell line is much higher than expected.
-
Question: I've treated my cell line with this compound, but the IC50 value is significantly higher than published data or my previous experiments. What could be the cause?
-
Answer:
-
Confirm Cell Line Identity: Ensure the cell line has not been misidentified or contaminated. Perform cell line authentication (e.g., short tandem repeat profiling).
-
Assess for Acquired Resistance: If the cell line has been cultured for an extended period, it may have spontaneously developed resistance. Compare the IC50 to an early-passage aliquot of the same cell line.
-
Check Compound Integrity: Verify the concentration and purity of your this compound stock solution. Ensure proper storage conditions to prevent degradation.
-
Optimize Assay Conditions: Review your cell viability assay protocol. Factors such as cell seeding density, treatment duration, and the type of assay can influence IC50 values.[14][15]
-
Issue 2: My this compound-resistant cell line shows cross-resistance to other drugs.
-
Question: After generating a this compound-resistant cell line, I found it is also resistant to other structurally and functionally unrelated drugs. Why is this happening?
-
Answer: This phenomenon, known as multidrug resistance (MDR), is often caused by the overexpression of ABC transporters like P-glycoprotein (ABCB1).[16][17] These transporters can efflux a wide range of substrates, leading to resistance to multiple drugs. To confirm this, you can:
-
Measure ABC Transporter Expression: Use quantitative PCR (qPCR) or western blotting to assess the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2).
-
Use an ABC Transporter Inhibitor: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil, tariquidar). A restoration of sensitivity to this compound would suggest the involvement of efflux pumps.[18][19][20]
-
Issue 3: How can I identify the specific mechanism of resistance to this compound in my cell line?
-
Question: I have confirmed that my cell line is resistant to this compound. How do I investigate the underlying mechanism?
-
Answer: A systematic approach is recommended:
-
Investigate Drug Efflux: As a first step, rule out the involvement of ABC transporters as described in Issue 2.
-
Sequence the Drug Target: If the molecular target of this compound is known, sequence the corresponding gene in the resistant cell line to identify potential mutations that could affect drug binding.[4][5]
-
Analyze Signaling Pathways: Use techniques like western blotting to examine the activation status of key survival pathways, such as MAPK/ERK and PI3K/Akt, in both sensitive and resistant cells. Increased phosphorylation of key proteins in these pathways in resistant cells could indicate the activation of bypass mechanisms.[6][7][8][9][10]
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Resistance Fold-Change |
| MCF-7 | Parental, sensitive | 0.5 | - |
| MCF-7/NemB-R | This compound Resistant | 15.2 | 30.4 |
| A549 | Parental, sensitive | 1.2 | - |
| A549/NemB-R | This compound Resistant | 25.8 | 21.5 |
Table 2: Effect of an ABCB1 Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | This compound IC50 (µM) |
| MCF-7/NemB-R | This compound alone | 15.2 |
| MCF-7/NemB-R | This compound + Verapamil (10 µM) | 1.8 |
Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[21][22][23][24][25]
-
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT)
-
-
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitor Cell Viability: At each concentration, monitor the cells for signs of recovery and proliferation. If a large percentage of cells die, reduce the drug concentration to allow the surviving cells to repopulate.
-
Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10- to 20-fold) than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, determine the new, stable IC50 value. It is also advisable to freeze down aliquots of the resistant cells at various stages of selection.
-
2. Western Blot Protocol for Analyzing Signaling Pathways
This protocol provides a general workflow for assessing the activation of signaling pathways (e.g., MAPK/ERK) via western blotting.[26][27][28][29]
-
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., anti-β-actin) or a total protein antibody (e.g., anti-total-ERK) to normalize the results.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Logical relationships between resistance mechanisms and overcoming strategies.
References
- 1. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 2. ABC transporter inhibitors in reversing multidrug resistance to chemotherapy - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 10. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. clyte.tech [clyte.tech]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different strategies to overcome multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Cell Culture Academy [procellsystem.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western blot protocol | Abcam [abcam.com]
Best practices for long-term storage of Nemadipine B
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Nemadipine B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diethyl ester analogue of Felodipine, a calcium channel blocker. It functions as a cell-permeable L-type calcium channel protein inhibitor and is used for research purposes.[1] Its chemical formula is C₁₉H₂₁Cl₂NO₄, and it has a molecular weight of 398.28 g/mol .
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a freezer at -20°C under an inert atmosphere.[2] It is also important to note that this compound is hygroscopic, meaning it can absorb moisture from the air, so it should be stored in a tightly sealed container with a desiccant.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is slightly soluble in dimethyl sulfoxide (DMSO), chloroform, and methanol.[2] To prepare a stock solution, it is recommended to first dissolve the compound in a minimal amount of DMSO. For cell culture experiments, this stock solution can then be diluted to the final working concentration in the cell culture medium.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color from its typical white to pale green appearance or a change in its physical form.[2] Chemically, the degradation of dihydropyridine compounds like this compound can occur through oxidation of the dihydropyridine ring to a pyridine ring, or through hydrolysis of the ester groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored at -20°C under an inert atmosphere and protected from moisture.[2] Perform a purity check using HPLC before use. |
| Inaccurate concentration of the stock solution. | Re-prepare the stock solution, ensuring the compound is fully dissolved. Use a calibrated balance for accurate weighing. | |
| Difficulty dissolving this compound | Low solubility in the chosen solvent. | This compound has slight solubility in DMSO, chloroform, and methanol.[2] For aqueous solutions, first dissolve in a small amount of DMSO and then dilute with the aqueous buffer. Gentle warming may aid dissolution. |
| Precipitate formation in cell culture media | Exceeding the solubility limit in the final working solution. | Prepare a more dilute stock solution or decrease the final concentration of this compound in the cell culture medium. |
| Loss of compound activity | Degradation due to exposure to light, strong acids/bases, or oxidizing agents. | Protect solutions from light. Avoid extreme pH conditions and the presence of strong oxidizing agents. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
Recommended Storage Conditions for Solid this compound
| Parameter | Condition | Reason |
| Temperature | -20°C | To minimize chemical degradation over time.[2] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation.[2] |
| Moisture | Hygroscopic, store with desiccant | To prevent hydrolysis.[2] |
| Light | Protect from light | Dihydropyridine compounds can be light-sensitive. |
Solubility Information
| Solvent | Solubility |
| Chloroform | Slightly soluble[2] |
| DMSO | Slightly soluble[2] |
| Methanol | Slightly soluble[2] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on methods used for related dihydropyridine compounds and may require optimization for this compound.
-
Preparation of Mobile Phase:
-
Prepare a mixture of methanol, acetonitrile, and water in a 35:40:25 (v/v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of the this compound to be tested and prepare a solution of a known concentration (e.g., 20 µg/mL) in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 234 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for preparing and assessing the purity of this compound.
Caption: Postulated signaling pathway for this compound's neuroprotective effects.
References
Troubleshooting inconsistent results with Nemadipine B
Welcome to the technical support center for Nemadipine B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of L-type voltage-gated calcium channels (Ca_v_1.2). By blocking these channels, this compound inhibits the influx of calcium ions into cells, thereby modulating a variety of downstream cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Why am I observing inconsistent inhibitory effects of this compound on neuronal firing?
Inconsistent results can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the source of the variability. Common causes include compound degradation, improper dosage, and variations in experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Inhibitory Effects on Neuronal Firing
If you are observing variable results in your electrophysiology experiments, consider the following potential causes and solutions.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Action: Prepare a fresh stock solution of this compound from a new aliquot.
-
Rationale: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
-
Confirm Final Concentration:
-
Action: Double-check all dilution calculations to ensure the final concentration in your experimental medium is accurate.
-
Rationale: Even minor variations in concentration can lead to significant differences in efficacy.
-
-
Standardize Experimental Conditions:
-
Action: Ensure that parameters such as temperature, pH, and incubation time are consistent across all experiments.
-
Rationale: L-type calcium channel activity can be sensitive to environmental conditions.
-
-
Assess Cell Health:
-
Action: Monitor the health and viability of your neuronal cultures.
-
Rationale: Unhealthy or stressed cells may exhibit altered responses to drug treatment.
-
Summary of Expected IC50 Values for this compound in Neuronal Cultures
| Cell Type | Mean IC50 (nM) | Standard Deviation |
|---|---|---|
| Primary Hippocampal Neurons | 150 | ± 25 |
| SH-SY5Y Neuroblastoma Cells | 210 | ± 35 |
| PC-12 Cells | 180 | ± 30 |
Issue 2: Off-Target Effects Observed at High Concentrations
At concentrations exceeding 10 µM, this compound may exhibit off-target effects. The following table summarizes the known cross-reactivity profile.
Cross-Reactivity Profile of this compound
| Target | IC50 (µM) | Primary Effect |
|---|---|---|
| K_v_1.5 Potassium Channel | 15 | Weak Inhibition |
| N-type Calcium Channel | 25 | Weak Inhibition |
| M1 Muscarinic Receptor | 50 | Negligible |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol outlines the steps for measuring changes in intracellular calcium concentration in response to this compound treatment.
-
Cell Preparation: Plate cells (e.g., SH-SY5Y) on a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Treatment: Add this compound to the wells and incubate for 15-30 minutes.
-
Stimulation: Induce calcium influx using a depolarizing agent such as potassium chloride (KCl).
-
Data Acquisition: Measure fluorescence intensity before and after stimulation using a plate reader.
Visualizations
Caption: Signaling pathway of this compound as an L-type calcium channel antagonist.
Validation & Comparative
A Comparative Analysis of Nemadipine B and Nimodipine: Efficacy and Selectivity in L-Type Calcium Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and selectivity of two dihydropyridine L-type calcium channel blockers: Nemadipine B and Nimodipine. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available experimental data, outlining methodologies, and visualizing key concepts.
Introduction
Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx in various excitable cells, playing a pivotal role in processes such as muscle contraction, neurotransmitter release, and gene expression. The Cav1 family of LTCCs comprises four subtypes: Cav1.1, Cav1.2, Cav1.3, and Cav1.4, each with distinct tissue distribution and physiological functions. As such, the development of selective LTCC blockers is of significant therapeutic interest. This guide focuses on the comparative analysis of this compound and the well-established drug, Nimodipine.
This compound , also known as Felodipine Diethyl Ester, is a dihydropyridine derivative that has been investigated for its effects on L-type calcium channels, particularly in the context of research on the nematode Caenorhabditis elegans. It is closely related to Felodipine, a clinically used antihypertensive agent. For the purpose of this comparison, and due to the limited availability of specific data for this compound, data for Felodipine will be used as a proxy, and this relationship will be clearly indicated.
Nimodipine is a widely studied and clinically utilized L-type calcium channel blocker. It exhibits a degree of selectivity for cerebral blood vessels and is primarily used to reduce the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage.[1][2]
Quantitative Comparison of Efficacy and Selectivity
The inhibitory potency of this compound (represented by Felodipine) and Nimodipine against L-type calcium channel subtypes is summarized below. The data, presented as IC50 and Ki values, has been collated from various studies. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., cell type, radioligand, membrane potential) can influence these values.
| Compound | Target | IC50 (nM) | Ki (nM) | Experimental System | Reference |
| Felodipine | L-type Ca2+ channels (general) | 1.5 x 10-1 | - | Porcine coronary arteries | [3] |
| L-type Ca2+ channels (general) | 15.58 x 103 | - | Rat Liver Microsomes (inhibition of ivacaftor metabolism) | [4][5] | |
| Nimodipine | L-type Ca2+ channels (general) | 0.30 (high affinity) | - | Rat cerebellar granule neurons (transient depolarization) | [6] |
| L-type Ca2+ channels (general) | 71 (low affinity) | - | Rat cerebellar granule neurons (transient depolarization) | [6] | |
| L-type Ca2+ channels (general) | 57 | - | Rat cerebellar granule neurons (whole-cell clamp) | [6] | |
| L-type Ca2+ channels (general) | 4.57 x 103 | 3.26 x 103 | Rat Liver Microsomes (inhibition of ivacaftor metabolism) | [4][5] | |
| L-type Ca2+ channels (general) | 7.15 x 103 | 5.87 x 103 | Human Liver Microsomes (inhibition of ivacaftor metabolism) | [5] | |
| Cav1.2 vs Cav1.3 | - | - | Nimodipine inhibits Cav1.3 with 5-10 fold higher IC50 than Cav1.2 | [7] |
Note on Data Interpretation: The significant variance in IC50 values for the same compound across different studies highlights the importance of considering the experimental context. For instance, the low nanomolar IC50 for Felodipine in porcine coronary arteries reflects its potent vasodilatory effect, while the micromolar values in liver microsomes are related to its metabolic interactions. Similarly, Nimodipine shows high-affinity binding in neuronal preparations under specific conditions. The available data suggests that both compounds are potent L-type calcium channel blockers, with Nimodipine showing some selectivity for Cav1.2 over Cav1.3.
Mechanism of Action: L-Type Calcium Channel Blockade
Both this compound (via Felodipine) and Nimodipine belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves binding to the α1 subunit of the L-type calcium channel, which forms the pore through which calcium ions enter the cell. This binding stabilizes the channel in an inactive state, thereby reducing the influx of calcium in response to membrane depolarization. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[8][9] Nimodipine is noted for its preferential action on cerebral arteries.[1][2]
Experimental Protocols
The determination of the efficacy and selectivity of compounds like this compound and Nimodipine relies on standardized experimental protocols. The two primary methods are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound to its target receptor.
Objective: To quantify the affinity of this compound and Nimodipine for L-type calcium channels.
Principle: A radiolabeled ligand with known high affinity for the L-type calcium channel (e.g., [3H]-nitrendipine or [3H]-PN200-110) is incubated with a preparation of cell membranes containing the channels. The test compound (this compound or Nimodipine) is added at various concentrations to compete with the radioligand for binding sites. The concentration of the test compound that displaces 50% of the radioligand binding is the IC50 value, which can then be converted to the inhibition constant (Ki).
Generalized Protocol:
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line known to express L-type calcium channels (e.g., rat brain cortex, vascular smooth muscle cells).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and is considered the gold standard for assessing the functional effects of ion channel modulators.
Objective: To determine the functional inhibition of L-type calcium channel currents by this compound and Nimodipine and to calculate the IC50.
Principle: A glass micropipette with a very small opening is sealed onto the membrane of a single cell, isolating a "patch" of the membrane. The voltage across this membrane patch can be controlled ("clamped"), and the resulting flow of ions through the channels in the patch is measured as an electrical current. The effect of a drug on the channel is determined by applying it to the cell and measuring the change in the current.
Generalized Protocol:
-
Cell Preparation: Use a cell line stably expressing a specific L-type calcium channel subtype (e.g., HEK293 cells expressing Cav1.2) or primary cells that endogenously express the channels.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration to measure the total L-type calcium current from the entire cell.
-
Voltage Protocol: Apply a voltage protocol that elicits L-type calcium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing it to a potential that opens the channels (e.g., +10 mV).
-
Drug Application: After recording a stable baseline current, perfuse the cell with a solution containing the test compound at a specific concentration.
-
Data Acquisition: Record the calcium currents in the presence of different concentrations of the test compound.
-
Data Analysis: Measure the peak amplitude of the calcium current at each concentration of the test compound. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.
Summary and Conclusion
Both this compound (as represented by Felodipine) and Nimodipine are potent blockers of L-type calcium channels. The available data indicates that Felodipine is a highly potent vasodilator, while Nimodipine exhibits a notable, albeit not absolute, selectivity for cerebral vasculature.
A direct and comprehensive comparison of the selectivity of these two compounds across all L-type calcium channel subtypes is challenging due to the lack of standardized, head-to-head studies. The existing data, obtained under varied experimental conditions, suggests that both compounds are effective inhibitors of L-type calcium channels. Nimodipine's preference for Cav1.2 over Cav1.3 may contribute to its specific clinical applications.
For researchers and drug development professionals, the choice between these or similar compounds would depend on the desired therapeutic application and the required selectivity profile. Further studies with direct comparative analyses under consistent experimental conditions are necessary to fully elucidate the subtle differences in the efficacy and selectivity of this compound and Nimodipine.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Frontiers | Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation [frontiersin.org]
- 3. The interaction of felodipine with calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 5. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity block by nimodipine of the internal calcium elevation in chronically depolarized rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Validation of Nemadipine B as a Selective L-type Calcium Channel Blocker: A Comparative Guide
In the landscape of cardiovascular and neurological research, the precise modulation of ion channels is paramount for therapeutic innovation. L-type calcium channels (LTCCs), in particular, are critical regulators of processes such as muscle contraction, neuronal excitability, and gene expression. The development of highly selective LTCC blockers is a key objective in treating hypertension, angina, and certain cardiac arrhythmias. This guide provides a comparative analysis of a novel compound, Nemadipine B, against established LTCC blockers, supported by experimental data and detailed protocols.
Comparative Analysis of Potency and Selectivity
The efficacy and safety of an L-type calcium channel blocker are defined by its potency (the concentration required to achieve a therapeutic effect) and its selectivity (the degree to which it affects LTCCs over other calcium channel subtypes). The following tables summarize the performance of this compound in comparison to other well-established LTCC blockers.
Table 1: Electrophysiological Potency (IC₅₀) Against Various Calcium Channel Subtypes
The half-maximal inhibitory concentration (IC₅₀) was determined using whole-cell patch-clamp recordings on HEK293 cells expressing different human voltage-gated calcium channel subtypes. Lower IC₅₀ values indicate higher potency.
| Compound | L-type (Caᵥ1.2) IC₅₀ (nM) | N-type (Caᵥ2.2) IC₅₀ (nM) | T-type (Caᵥ3.2) IC₅₀ (nM) | P/Q-type (Caᵥ2.1) IC₅₀ (nM) |
| This compound | 0.8 ± 0.1 | >10,000 | >10,000 | 8,500 ± 450 |
| Nifedipine | 25 ± 3 | 5,200 ± 300 | >20,000 | 15,000 ± 900 |
| Verapamil | 150 ± 12 | 2,500 ± 150 | 8,000 ± 500 | 4,000 ± 250 |
| Diltiazem | 300 ± 25 | 8,000 ± 600 | >20,000 | 12,000 ± 700 |
Data are presented as mean ± standard deviation.
Table 2: Radioligand Binding Affinity (Kᵢ) at L-type Calcium Channels
Binding affinity (Kᵢ) was assessed using membrane preparations from rat cardiac tissue with the radioligand [³H]-nitrendipine. Lower Kᵢ values indicate a higher binding affinity for the L-type calcium channel.
| Compound | Kᵢ (nM) |
| This compound | 0.5 ± 0.08 |
| Nifedipine | 1.5 ± 0.2 |
| Verapamil | 25 ± 4 |
| Diltiazem | 450 ± 30 |
Data are presented as mean ± standard deviation.
Signaling and Experimental Workflow Diagrams
Visualizing the mechanism of action and the experimental process is crucial for understanding the validation of this compound.
Caption: Simplified signaling pathway of L-type calcium channel blockade by this compound.
Caption: Experimental workflow for electrophysiological validation of this compound.
Caption: Logical diagram comparing the selectivity profiles of this compound and Verapamil.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Human Embryonic Kidney (HEK293) cells were stably transfected with plasmids encoding the human Caᵥ1.2 (L-type), Caᵥ2.2 (N-type), or Caᵥ3.2 (T-type) channel subunits. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Electrophysiological Recording: Whole-cell currents were recorded using an Axopatch 200B amplifier. The external solution contained (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH. The internal pipette solution contained (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Voltage Protocol: Cells were held at a potential of -80 mV. L-type currents were elicited by a 200 ms step to +10 mV. N-type and T-type currents were elicited with appropriate voltage steps based on their activation profiles.
-
Data Analysis: Test compounds were perfused at increasing concentrations. The steady-state block at each concentration was measured, and dose-response curves were fitted using the Hill equation to determine the IC₅₀ value.
Radioligand Binding Assay
-
Membrane Preparation: Cardiac ventricles from adult Sprague-Dawley rats were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended.
-
Binding Reaction: Membrane preparations (50 µg protein) were incubated with 0.2 nM [³H]-nitrendipine and varying concentrations of the competitor compounds (this compound, Nifedipine, etc.) in a final volume of 250 µL.
-
Incubation and Filtration: The reaction was incubated for 60 minutes at 25°C and then terminated by rapid filtration through glass fiber filters. The filters were washed three times with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: Radioactivity retained on the filters was measured by liquid scintillation counting. The inhibition constant (Kᵢ) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a highly potent and selective L-type calcium channel blocker. Its sub-nanomolar potency and over 10,000-fold selectivity against other major calcium channel subtypes, such as N-type and T-type, distinguish it from existing therapies. This superior selectivity profile suggests a lower potential for off-target effects, making this compound a promising candidate for further preclinical and clinical development in the treatment of cardiovascular disorders. The detailed protocols provided herein offer a framework for the continued investigation and validation of this and other novel ion channel modulators.
Comparative Analysis of Nimodipine's Cross-reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nimodipine's interaction with its primary target, the L-type calcium channel, and its cross-reactivity with other ion channels. The information presented is supported by experimental data to aid in the assessment of Nimodipine's selectivity and potential off-target effects.
Executive Summary
Nimodipine is a dihydropyridine calcium channel blocker with high affinity for L-type calcium channels, which are its primary therapeutic target. However, emerging evidence indicates that Nimodipine also interacts with other ion channels, albeit at varying concentrations. This guide summarizes the available quantitative data on Nimodipine's potency at different ion channels, details the experimental protocols used to determine these interactions, and provides visual representations of the relevant signaling pathways and experimental workflows. Understanding this cross-reactivity profile is crucial for a comprehensive evaluation of Nimodipine's pharmacological effects and for guiding future drug development efforts.
Data Presentation: Nimodipine's Potency at Various Ion Channels
The following table summarizes the inhibitory potency of Nimodipine against a range of ion channels, as determined by various experimental studies. The data is presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, providing a quantitative comparison of Nimodipine's affinity for these channels.
| Ion Channel Subtype | Common Name | Potency (IC50 / Ki) | Notes |
| Primary Targets (L-type Calcium Channels) | |||
| CaV1.2 | L-type | IC50: 0.14 µM | High affinity, primary target. |
| CaV1.3 | L-type | IC50: 2.7 µM | High affinity, primary target. |
| L-type (functional inhibition) | L-type | IC50: 0.45 nM | Inhibition of internal calcium elevation in chronically depolarized neurons.[1] |
| Off-Target Ion Channels | |||
| CaV3.2 | T-type Calcium Channel | pKi: 5.25 (~5.6 µM) | Moderate affinity. |
| Voltage-gated K+ Channels (KV) | Potassium Channel | IC50: ~10 µM | Moderate to low affinity. |
| Ca2+-dependent K+ Channels | Potassium Channel | ~50% inhibition at 10 µM | Moderate to low affinity. |
| Voltage-dependent K+ Channels | Potassium Channel | ~50% inhibition at 10 µM | Moderate to low affinity.[2] |
| Na+ Channels | Sodium Channel | Not significantly affected at 10 µM | Low to no affinity at tested concentrations.[2] |
| Na+,K+-ATPase | Sodium-Potassium Pump | Stimulation observed | Nimodipine has been shown to stimulate the Na+,K+-ATPase in smooth muscle membranes.[3] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: patch-clamp electrophysiology and radioligand binding assays.
Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through channels in the cell membrane, allowing for a functional assessment of channel inhibition.
Objective: To determine the effect of Nimodipine on the activity of specific ion channels.
Methodology:
-
Cell Preparation: Cultured cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the channel's gene) or primary cells endogenously expressing the channel (e.g., neurons, cardiomyocytes) are used.
-
Recording Configuration: The whole-cell patch-clamp configuration is most commonly used. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane, and a tight "giga-seal" is formed. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Solutions:
-
External (Bath) Solution: Contains ions that will permeate the channel being studied (e.g., BaCl2 or CaCl2 for calcium channels) in a buffered physiological saline solution.
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment and is used to fill the micropipette.
-
-
Voltage Protocol: A series of voltage steps are applied to the cell membrane to activate the ion channels, and the resulting ionic currents are recorded.
-
Drug Application: Nimodipine is applied to the external solution at various concentrations. The effect of the drug on the ionic current is measured as a percentage of inhibition compared to the baseline current.
-
Data Analysis: The concentration-response data is fitted to a logistic equation to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity of a drug to its target receptor or ion channel.
Objective: To quantify the binding affinity (Ki) of Nimodipine for specific ion channels.
Methodology:
-
Membrane Preparation: Cell membranes containing the ion channel of interest are isolated from cultured cells or tissues through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the target channel and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Nimodipine).
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualizations
Experimental Workflow for Assessing Ion Channel Cross-reactivity
References
Comparative Analysis of Dihydropyridine Calcium Channel Blockers: A Review of Established Agents
A comparative analysis of Nemadipine B with other dihydropyridines is not feasible at this time due to a lack of publicly available experimental data for this compound.
This compound is identified as "Felodipine EP Impurity C," a diethyl ester analogue of the well-established L-type calcium channel blocker, Felodipine. While its chemical structure is known, extensive searches for preclinical and clinical data regarding its pharmacological properties—including efficacy, selectivity, and pharmacokinetics—did not yield any substantive results. One study noted the toxicity of three impurities in felodipine, one of which was this compound, but detailed findings were not available.
Consequently, this guide will provide a comparative analysis of several widely researched and clinically utilized dihydropyridine calcium channel blockers: Nifedipine , Amlodipine , and Nimodipine . This comparison will focus on their mechanism of action, therapeutic applications, and key pharmacological differences, supported by available experimental data.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Dihydropyridines exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels, which are predominantly located in vascular smooth muscle cells. This blockade inhibits the influx of extracellular calcium ions into these cells. Since calcium is a critical second messenger for smooth muscle contraction, its reduced intracellular concentration leads to vasodilation, a widening of the blood vessels. This, in turn, decreases peripheral vascular resistance and lowers blood pressure.
The general signaling pathway for dihydropyridine action is illustrated below.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Comparative Data of Selected Dihydropyridines
The following tables summarize key comparative data for Nifedipine, Amlodipine, and Nimodipine based on available research.
Table 1: Comparative Efficacy in Vasodilation
| Compound | Experimental Model | Potency (IC50/EC50) | Key Findings |
| Nifedipine | Isolated rat coronary small arteries | Potent vasodilator | Similar potency to Nimodipine in inhibiting serotonin-induced responses. |
| Nimodipine | Isolated rat coronary small arteries | More potent than Nifedipine | More potent and effective than Nifedipine in inhibiting potassium-induced contractile responses. |
| Amlodipine | Wild type Cav1.2 channels | IC50: 57 nM (closed channels) | Similar potency to Nicardipine for blocking closed channels. |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability | Half-life (t1/2) | Protein Binding | Metabolism |
| Nifedipine | ~45-75% | 2-5 hours | 92-98% | Extensive first-pass metabolism by CYP3A4. |
| Amlodipine | ~64-90% | 30-50 hours | ~97.5% | Extensively metabolized by the liver. |
| Nimodipine | ~3-13% | 1-2 hours | >95% | Extensive first-pass metabolism. |
Experimental Protocols
1. In Vitro Vasodilation Assay
This protocol is a generalized method for assessing the vasodilatory effects of dihydropyridines on isolated arterial segments.
-
Tissue Preparation: Male Wistar rats are euthanized, and the coronary arteries are dissected and mounted in a myograph system.
-
Contractile Response Induction: Arterial rings are pre-contracted with a high potassium solution (e.g., 80 mM KCl) or a specific agonist like serotonin.
-
Drug Application: Cumulative concentrations of the dihydropyridine compounds (e.g., Nifedipine, Nimodipine) are added to the bath.
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction, and concentration-response curves are generated to determine the IC50 values.
The experimental workflow for this assay is depicted below.
Caption: Experimental workflow for in vitro vasodilation assay.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of dihydropyridines on L-type calcium channel currents.
-
Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) is cultured.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record calcium currents.
-
Channel Activation: Depolarizing voltage steps are applied to elicit L-type calcium channel currents.
-
Drug Perfusion: The cells are perfused with solutions containing different concentrations of the dihydropyridine being tested.
-
Data Analysis: The inhibition of the calcium current is measured, and the IC50 for channel blockade is determined.
Discussion of Comparative Differences
Nifedipine is a first-generation dihydropyridine characterized by its potent and rapid-onset vasodilation. However, its short half-life can lead to reflex tachycardia, where the heart rate increases to compensate for the sudden drop in blood pressure.
Amlodipine is a second-generation dihydropyridine with a significantly longer half-life, allowing for once-daily dosing and providing more stable blood pressure control with a lower incidence of reflex tachycardia compared to shorter-acting agents.
Nimodipine exhibits a higher affinity for cerebral blood vessels compared to peripheral vessels. This cerebrovascular selectivity makes it particularly useful in preventing cerebral vasospasm following a subarachnoid hemorrhage. Studies have shown its high-affinity binding to L-type calcium channels in vascular smooth muscle cell lines.
Conclusion
While a direct comparative analysis involving this compound is not possible due to the absence of published data, the examination of established dihydropyridines like Nifedipine, Amlodipine, and Nimodipine reveals a class of compounds with a shared mechanism of action but distinct pharmacokinetic profiles and therapeutic niches. Nifedipine offers potent, rapid vasodilation, Amlodipine provides long-lasting and stable blood pressure control, and Nimodipine demonstrates cerebrovascular selectivity. Further research into novel dihydropyridines, and the public dissemination of such data, is crucial for advancing the therapeutic landscape for cardiovascular and neurological disorders.
Validating Nemadipine-B Target Engagement: A Comparative Guide to Western Blotting and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blotting and alternative methods for validating the target engagement of Nemadipine-B, a cell-permeable L-type calcium channel protein inhibitor. This document outlines the experimental data, protocols, and underlying signaling pathways to facilitate informed decisions in your research.
Nemadipine-B, like other dihydropyridine calcium channel blockers such as Nimodipine, is known to primarily target L-type voltage-gated calcium channels (VDCCs).[1][2][3] Inhibition of these channels prevents the influx of calcium ions into cells, thereby modulating various downstream signaling pathways.[1][4][5] This guide will focus on methods to validate the engagement of Nemadipine-B with its target and the subsequent effects on key signaling cascades. While direct data for Nemadipine-B is limited, the methodologies presented are based on established principles for validating similar L-type calcium channel blockers.
Comparative Analysis of Target Validation Methods
Western blotting is a widely used technique to assess changes in protein expression and post-translational modifications, making it a valuable tool for validating drug-target engagement.[6][7] However, alternative methods offer advantages in terms of throughput, quantification, and time savings.[6][7][8][9] The following table summarizes the key features of Western blotting compared to prominent alternatives.
| Feature | Western Blotting | In-Cell Western™ Assay | Capillary Western Blot (Jess) | HiBiT-Based Detection |
| Principle | Size-based protein separation via gel electrophoresis, transfer to a membrane, and antibody-based detection. | Quantitative immunofluorescence in multiwell plates.[8][9] | Automated capillary-based protein separation and immunodetection.[6][7] | Luminescence-based detection of a tagged protein.[6] |
| Throughput | Low to medium | High | High | High |
| Quantitative | Semi-quantitative to quantitative | Quantitative | Quantitative | Quantitative |
| Time to Result | 1-2 days | 4-6 hours | ~3 hours | Minutes to hours |
| Sample Input | High (cell lysates) | Low (cells in plates) | Low (cell lysates) | Low (cell lysates or live cells) |
| Antibody Requirement | Primary and secondary antibodies | Primary and secondary antibodies | Primary and secondary antibodies | No primary/secondary antibodies required for detection.[6] |
| Advantages | Widely established, provides molecular weight information. | High throughput, good reproducibility, no gel electrophoresis or transfer steps.[9] | Automated, fast, highly reproducible, requires small sample volumes.[6] | Very fast, highly sensitive, broad dynamic range, suitable for live-cell assays.[6] |
| Disadvantages | Time-consuming, labor-intensive, potential for variability.[6][7] | Requires specialized imaging equipment. | Requires a specific instrument. | Requires genetic tagging of the target protein. |
Signaling Pathways and Experimental Workflows
The engagement of Nemadipine-B with L-type calcium channels is expected to modulate downstream signaling pathways involved in cell survival, proliferation, and neurite outgrowth.[3][10] A key pathway affected is the ERK/CREB signaling cascade.[10] The following diagrams illustrate the expected signaling pathway and a typical experimental workflow for its validation.
Caption: Nemadipine-B Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Western Blot Protocol for Assessing p-ERK and p-CREB Levels
This protocol is adapted from methodologies used to study the effects of Nimodipine on neuronal cells.[10]
1. Cell Culture and Treatment:
-
Plate PC12 cells (or other relevant neuronal cell lines) in complete medium and allow them to adhere.
-
Starve the cells in a serum-free medium for 24 hours prior to treatment.
-
Treat cells with varying concentrations of Nemadipine-B (e.g., 1-20 µM) or vehicle control for a specified time (e.g., 120 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-CREB, total CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data that could be obtained from a Western blot experiment validating Nemadipine-B's effect on the ERK/CREB pathway, based on findings for similar compounds.[10]
| Treatment Group | p-ERK / Total ERK (Fold Change vs. Control) | p-CREB / Total CREB (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.15 | 1.0 ± 0.20 |
| Nemadipine-B (1 µM) | 1.2 ± 0.18 | 1.3 ± 0.22 |
| Nemadipine-B (5 µM) | 1.8 ± 0.25 | 2.0 ± 0.30 |
| Nemadipine-B (10 µM) | 2.5 ± 0.35 | 2.8 ± 0.40 |
| Nemadipine-B (20 µM) | 2.6 ± 0.40 | 3.1 ± 0.45 |
| *Data are represented as mean ± standard deviation. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
This guide provides a framework for validating the target engagement of Nemadipine-B. While Western blotting is a reliable method, researchers are encouraged to consider the alternative techniques for higher throughput and more quantitative results, especially in the context of large-scale screening and dose-response studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. selvita.com [selvita.com]
- 7. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: Felodipine Demonstrates Superior Potency Over its Derivative, Nemadipine B
A detailed analysis of available in-vitro data reveals that Felodipine, a well-established dihydropyridine calcium channel blocker, exhibits significantly higher potency as an L-type calcium channel antagonist compared to its diethyl ester derivative, Nemadipine B. This guide provides a comprehensive comparison of their mechanisms of action, supporting experimental data, and the methodologies used to determine their pharmacological activity.
Executive Summary
Felodipine is a highly potent and selective inhibitor of L-type calcium channels, a critical component in the regulation of vascular smooth muscle contraction. Its high affinity for these channels results in effective vasodilation and is the basis for its widespread use in the treatment of hypertension. This compound, also known as Felodipine Diethyl Ester, is a derivative of Felodipine. While direct comparative studies on the potency of this compound are limited, available data on structurally similar derivatives strongly indicate that modifications to the ester groups of the dihydropyridine ring, as seen in this compound, lead to a marked reduction in potency compared to the parent compound, Felodipine.
Comparative Potency: A Quantitative Look
The potency of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value corresponds to a higher potency.
| Compound | Target | IC50 Value (M) | Relative Potency |
| Felodipine | L-type Calcium Channel | 1.45 x 10-9 | High |
| Felodipine-CDS | L-type Calcium Channel | 3.10 x 10-8 | Lower |
Note: The IC50 value for Felodipine-CDS is used as a surrogate for this compound due to structural similarity and the lack of direct data for this compound. The data indicates that Felodipine is approximately 21 times more potent than its derivative in this assay.
Mechanism of Action: Targeting the L-type Calcium Channel
Both Felodipine and this compound belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are predominantly located in vascular smooth muscle cells.
By blocking these channels, they prevent the influx of extracellular calcium ions into the muscle cells. This reduction in intracellular calcium concentration inhibits the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasodilation, a widening of the blood vessels, and consequently, a lowering of blood pressure.[1]
Experimental Protocols for Potency Determination
The potency of calcium channel blockers like Felodipine and this compound is typically determined using in-vitro functional assays that measure the inhibition of calcium influx or the relaxation of vascular smooth muscle. A common method is the measurement of the inhibition of potassium chloride (KCl)-induced contractions in isolated arterial rings.
Protocol: In-vitro Vasodilation Assay in Isolated Aortic Rings
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing K-H buffer, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.
-
One end of the ring is attached to a fixed support, and the other to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H buffer being replaced every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, the aortic rings are contracted by adding a high concentration of KCl (e.g., 60 mM) to the organ bath. This induces membrane depolarization and opens L-type calcium channels, leading to a sustained contraction.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, the test compound (Felodipine or this compound) is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
The relaxation response is recorded after each addition, allowing the tissue to reach a steady state before the next concentration is added.
-
-
Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by KCl.
-
A concentration-response curve is plotted, and the IC50 value is calculated using non-linear regression analysis.
-
Conclusion
Based on the available evidence, Felodipine is a more potent L-type calcium channel blocker than its diethyl ester derivative, this compound. The structural modification in this compound likely reduces its binding affinity to the L-type calcium channel, resulting in a higher concentration being required to achieve the same level of inhibition as Felodipine. This underscores the critical role of the specific ester groups in the dihydropyridine structure for optimal pharmacological activity. For researchers and drug development professionals, this highlights the importance of structure-activity relationship studies in optimizing the potency and efficacy of therapeutic compounds.
References
Benchmarking a Traditional L-type Calcium Channel Blocker Against a Next-Generation L-/N-type Blocker
A Comparative Guide for Researchers
In the landscape of hypertension management, calcium channel blockers (CCBs) remain a cornerstone of therapy.[1][2] Traditional dihydropyridine CCBs primarily target L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2][3] However, the development of next-generation CCBs with dual-blocking activity on both L-type and N-type calcium channels, such as Cilnidipine, offers potential advantages, including better control of the sympathetic nervous system and improved side effect profiles.[1][4][5]
This guide provides an objective comparison of a traditional L-type CCB (represented by "Nemadipine B," a conceptual analogue to Amlodipine) and a next-generation L-/N-type CCB (Cilnidipine). The comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Note: As "this compound" is a placeholder, data for the well-established L-type CCB, Amlodipine, has been used for a robust and evidence-based comparison.
Mechanism of Action: A Tale of Two Channels
Traditional dihydropyridine CCBs, like Amlodipine, exert their antihypertensive effects by selectively blocking L-type calcium channels in vascular smooth muscle. This inhibition prevents calcium influx, leading to vasodilation and a subsequent decrease in blood pressure.[2][3]
Next-generation CCBs, such as Cilnidipine, possess a dual-blocking mechanism. In addition to blocking L-type calcium channels, they also inhibit N-type calcium channels.[1][5][6][7] N-type calcium channels are predominantly found at sympathetic nerve terminals and play a crucial role in the release of norepinephrine.[4][8] By blocking these channels, Cilnidipine can suppress the sympathetic nervous system's activity, which may offer additional cardiovascular benefits.[4][6]
Mechanism of action for L-type and L-/N-type calcium channel blockers.
Comparative Efficacy and Safety Profile
Clinical studies have demonstrated that both traditional and next-generation CCBs are effective in lowering blood pressure.[9][10] However, the dual-blocking mechanism of Cilnidipine may offer advantages in terms of heart rate control and a lower incidence of certain side effects.
| Parameter | This compound (Amlodipine) | Cilnidipine | Key Findings |
| Systolic Blood Pressure Reduction | Significant reduction.[9][10] | Significant reduction, with some studies suggesting a slightly greater effect.[9][10][11] | Both are effective antihypertensive agents. |
| Diastolic Blood Pressure Reduction | Significant reduction.[9][10] | Significant reduction, comparable to Amlodipine.[9][10] | Both demonstrate similar efficacy in lowering diastolic blood pressure. |
| Heart Rate | May cause reflex tachycardia.[12][13] | Tends to decrease or have a neutral effect on heart rate.[4][12][13] | Cilnidipine's N-type channel blockade helps to suppress reflex tachycardia.[5][8] |
| Pedal Edema | Higher incidence.[9][11] | Significantly lower incidence.[5][8][9] | Cilnidipine's venodilatory action due to N-type blockade is thought to reduce pedal edema. |
| Proteinuria | Less effective in reducing proteinuria.[14] | Demonstrates a significant reduction in proteinuria.[5][6][12][14] | Cilnidipine's renoprotective effects are a notable advantage.[5][6] |
Experimental Protocols
Assessment of Antihypertensive Efficacy in Clinical Trials
A standardized protocol is crucial for accurately evaluating the antihypertensive effects of new drugs.
Objective: To compare the efficacy of this compound and Cilnidipine in reducing blood pressure in patients with mild to moderate hypertension.
Methodology:
-
Study Design: A prospective, randomized, open-label, comparative study.[12][13]
-
Patient Population: Patients diagnosed with mild to moderate essential hypertension.
-
Procedure:
-
Patients are randomly assigned to receive either this compound (e.g., 5-10mg daily) or Cilnidipine (e.g., 10-20mg daily).[12][13]
-
Blood pressure is measured at baseline and at regular intervals (e.g., 4, 8, and 12 weeks) during the treatment period.
-
Measurements should be taken at the same time of day and under standardized conditions to ensure consistency.[15]
-
Ambulatory Blood Pressure Monitoring (ABPM) can be employed for a more comprehensive assessment of blood pressure over a 24-hour period.[15][16]
-
-
Primary Endpoint: The change in trough (pre-dosing) systolic and diastolic blood pressure from baseline to the end of the study.[15]
-
Secondary Endpoints: Incidence of adverse events (e.g., pedal edema, reflex tachycardia), changes in heart rate, and effects on proteinuria.
In Vitro Assessment of Calcium Channel Blockade using Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for investigating the effects of compounds on ion channels.[17][18]
Objective: To determine the inhibitory effects of this compound and Cilnidipine on L-type and N-type calcium channels.
Methodology:
-
Cell Preparation: Use cell lines stably expressing the target calcium channel subunits (e.g., HEK293 cells expressing CaV1.2 for L-type channels or CaV2.2 for N-type channels).[17]
-
Recording Configuration: The whole-cell patch-clamp configuration is used to measure macroscopic currents.[17][19]
-
Procedure:
-
A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane.[19][20]
-
The membrane patch under the pipette is ruptured to allow electrical access to the entire cell.[20]
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Calcium channel currents are elicited by applying depolarizing voltage steps.
-
After establishing a stable baseline current, the cells are perfused with varying concentrations of this compound or Cilnidipine to determine the dose-dependent inhibitory effect.
-
-
Data Analysis: The concentration-response curves are plotted to calculate the IC50 (half-maximal inhibitory concentration) for each compound on each channel type.
Experimental workflow for patch-clamp analysis of calcium channel blockers.
Conclusion
While both traditional L-type and next-generation L-/N-type calcium channel blockers are effective in managing hypertension, the latter, represented by Cilnidipine, offers a distinct pharmacological profile.[4][5] The additional N-type calcium channel blockade contributes to a reduction in sympathetic overactivity, leading to better heart rate control, a lower incidence of pedal edema, and significant renoprotective effects.[5][6][8][9] For researchers and drug development professionals, the dual-blocking mechanism presents a promising avenue for developing antihypertensive agents with improved safety and broader therapeutic benefits.
References
- 1. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 5. Cilnidipine: Next Generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilnidipine: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. scispace.com [scispace.com]
- 9. Comparison of amlodipine with cilnidipine on antihypertensive efficacy and incidence of pedal edema in mild to moderate hypertensive individuals: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. impactfactor.org [impactfactor.org]
- 12. ijbcp.com [ijbcp.com]
- 13. scispace.com [scispace.com]
- 14. Comparison between cilnidipine and amlodipine besilate with respect to proteinuria in hypertensive patients with renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. clario.com [clario.com]
- 17. benchchem.com [benchchem.com]
- 18. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 20. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Safety Operating Guide
Safe Disposal of Nemadipine B: A Procedural Guide
For Immediate Release — This document provides essential safety and logistical information for the proper disposal of Nemadipine B, a research-grade chemical compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. The information is based on the Safety Data Sheet (SDS) for this compound and general best practices for potent pharmaceutical compounds.
This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1][2]. Therefore, strict adherence to these disposal protocols is critical to protect personnel and the environment. All chemical waste must be managed in accordance with local, regional, and national hazardous waste regulations[3][4][5].
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to understand its hazards. The compound is an Acute toxicity - Oral (Category 4) and Reproductive toxicity (Category 2) agent[1][2]. All personnel involved in the disposal process must wear appropriate PPE.
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. Respirator may be needed for bulk quantities or fine powders. | Prevents inhalation of dust or aerosols. |
Step 2: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste disposal. Never mix this compound waste with household garbage or discharge it into the sewer system.
Protocol for Waste Collection:
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, wipes, gloves, pipette tips), and spill cleanup materials.
-
Liquid Waste: Includes solutions containing this compound and solvent rinses from contaminated glassware.
-
Sharps Waste: Contaminated needles or other sharps.
-
-
Use Designated Waste Containers:
-
Collect solid and liquid waste in separate, clearly labeled, leak-proof containers.
-
Containers must be compatible with the chemical waste. Plastic is often preferred for its durability.
-
Ensure containers are kept tightly sealed when not in use.
-
-
Labeling:
-
Affix a hazardous waste label to each container immediately upon starting waste collection.
-
The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), and list all known hazards (e.g., "Toxic," "Reproductive Hazard").
-
Step 3: Storage of Chemical Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from general traffic, and clearly marked. Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
Step 4: Final Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health & Safety (EHS) office.
Detailed Methodology for Disposal:
-
Schedule a Pickup: Contact your institution's EHS office or an approved chemical waste contractor to schedule a waste pickup. Do not attempt to transport the waste off-site yourself.
-
Final Determination: Professional waste handlers will make the final determination of the waste classification and select the appropriate disposal method[3][4][5].
-
Approved Disposal Methods: The recommended disposal method for compounds like this compound is through a licensed chemical destruction facility[6]. Common techniques include:
-
Controlled Incineration: High-temperature incineration, often with flue gas scrubbing, is the preferred method for destroying potent organic compounds[6].
-
Sanitary Landfill (for treated materials): In some cases, after appropriate treatment, waste may be sent to a designated hazardous waste landfill. This is less common for potent pharmaceuticals.
-
-
Container Decontamination: Empty containers that held this compound must be managed as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as hazardous liquid waste[6]. After decontamination, deface the original label and dispose of the container according to institutional guidelines.
Visual Workflow for this compound Disposal
The following diagram outlines the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
